molecular formula C14H11BrO2 B8013111 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Número de catálogo: B8013111
Peso molecular: 291.14 g/mol
Clave InChI: WELVWTOVSIRMEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure, which incorporates a bromonaphthalene scaffold fused with a strained cyclopropane ring, is of significant interest for designing biologically active compounds . The rigid, defined conformation and unique electronic properties of the phenylcyclopropane carboxamide subunit make it a key feature for probing protein-ligand interactions and developing new therapeutic agents . This compound serves as a critical synthetic intermediate for the development of cyclopropanamine-based compounds, which are investigated as potent inhibitors of Lysine-Specific Demethylase 1A (LSD1) . LSD1 inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as certain developmental disorders and cancers . Furthermore, structurally similar cyclopropane-containing analogues have demonstrated remarkable efficacy as DNA alkylating agents within the highly potent class of duocarmycin and CC-1065 antitumor natural products, highlighting the potential of this structural motif in oncology research . The bromine atom on the naphthalene ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule and create a wide array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-6-2-3-9-10(12)4-1-5-11(9)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVWTOVSIRMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=CC=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered, halogenated building blocks are critical for developing highly selective therapeutics. 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1781079-61-5) is a highly specialized intermediate that exemplifies this design philosophy. Featuring a 1,5-disubstituted naphthalene core, a spiro-like cyclopropyl ring, and a carboxylic acid moiety, this compound serves as a privileged scaffold. It is particularly valuable in the synthesis of Uric Acid Transporter 1 (URAT1) inhibitors, sharing core architectural similarities with approved gout therapeutics like Lesinurad.

This whitepaper provides an in-depth analysis of the compound’s structural geometry, physicochemical properties, and field-proven synthetic methodologies, grounded in rigorous mechanistic causality.

Structural Analysis & Molecular Geometry

The molecular architecture of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is defined by three distinct domains, each imparting specific chemical and biological utility:

  • The 1,5-Disubstituted Naphthalene Core: The rigid aromatic system provides a large, flat hydrophobic surface area. The bromine atom at the C5 position is electronically decoupled from the C1 substituent but serves as a highly reactive electrophilic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

  • The Spiro-Cyclopropyl Group: Positioned at C1, the cyclopropane ring is forced out of coplanarity with the naphthalene ring due to severe steric clashing with the peri-hydrogen at C8. This orthogonal orientation restricts the conformational flexibility of the attached carboxylic acid, locking it into a specific spatial vector. Furthermore, the cyclopropyl ring acts as a metabolic shield, completely blocking cytochrome P450-mediated α -oxidation at the benzylic position.

  • The Carboxylic Acid Moiety: Serves as the primary pharmacophore for target engagement (hydrogen bonding/ionic interactions) and provides a handle for further derivatization (e.g., amide coupling).

Physicochemical Properties

The quantitative data for this compound is summarized in the table below, reflecting its nature as a lipophilic organic acid. Data is sourced and extrapolated from standard chemical cataloging for .

PropertyValue
Chemical Name 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
CAS Registry Number 1781079-61-5
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance White to off-white crystalline solid
Estimated pKa ~4.5 - 5.0
Estimated LogP ~3.8 - 4.2
Topological Polar Surface Area (TPSA) 37.3 Ų
H-Bond Donors / Acceptors 1 / 2

Mechanistic Synthetic Workflow (Protocols & Causality)

The synthesis of highly hindered cyclopropanecarboxylic acids requires precise control over reaction conditions. The following 4-step workflow details the transformation from a commercially available starting material to the final product, utilizing the robust method.

Synthesis SM 5-Bromo-1-methylnaphthalene Int1 1-Bromo-5-(bromomethyl)naphthalene SM->Int1 NBS, AIBN (Radical Bromination) Int2 2-(5-Bromonaphthalen-1-yl)acetonitrile Int1->Int2 NaCN, DMF (SN2 Displacement) Int3 1-(5-Bromonaphthalen-1-yl) cyclopropanecarbonitrile Int2->Int3 1,2-Dibromoethane, NaOH, TEBAC (Makosza Phase-Transfer Catalysis) Product 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Int3->Product KOH, Ethylene Glycol, 150°C (High-Temp Hydrolysis)

Figure 1: Step-by-step synthetic workflow from 5-bromo-1-methylnaphthalene to the final carboxylic acid.

Step 1 & 2: Benzylic Bromination and Cyanation

Protocol:

  • Dissolve 5-bromo-1-methylnaphthalene (1.0 eq) in carbon tetrachloride ( CCl4​ ). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux for 4 hours. Filter the succinimide byproduct and concentrate to yield the benzylic bromide.

  • Dissolve the crude bromide in DMF. Add sodium cyanide (NaCN, 1.2 eq) and stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, wash with brine, and dry to yield 2-(5-bromonaphthalen-1-yl)acetonitrile.

Causality & Rationale: The use of NBS/AIBN initiates a free-radical mechanism that is highly selective for the benzylic position due to resonance stabilization of the intermediate radical, leaving the aromatic C5-bromine untouched. The subsequent cyanation is a standard SN​2 displacement, converting the highly electrophilic benzylic bromide into a nitrile, which serves as the necessary electron-withdrawing group to acidify the α -protons for the next step.

Step 3: Phase-Transfer Catalyzed Cyclopropanation (Makosza Reaction)

Protocol:

  • Charge a reaction vessel with 2-(5-bromonaphthalen-1-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq).

  • Add triethylbenzylammonium chloride (TEBAC) (0.05 eq) as a phase-transfer catalyst.

  • Introduce 50% aqueous NaOH (10.0 eq) dropwise under vigorous stirring ( 800 rpm) at room temperature.

  • Monitor via TLC until the starting material is consumed. Quench with ice water, extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

Causality & Rationale: This step utilizes the classic for cyclopropanation. Vigorous stirring maximizes the interfacial area between the aqueous NaOH and the organic phase. TEBAC forms a lipophilic ion pair with the deprotonated nitrile carbanion at the interface, shuttling it into the organic phase where it reacts with 1,2-dibromoethane. This biphasic system completely avoids the need for strictly anhydrous conditions (like NaH or LDA) and prevents the premature hydrolysis of the nitrile group by keeping the hydroxide ions largely in the aqueous phase.

Step 4: High-Temperature Hydrolysis

Protocol:

  • Suspend the crude 1-(5-bromonaphthalen-1-yl)cyclopropanecarbonitrile (1.0 eq) in ethylene glycol.

  • Add solid KOH (5.0 eq) and heat the mixture to 150 °C for 12-18 hours.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to extract unreacted nitrile and non-polar impurities.

  • Acidify the aqueous layer with 6M HCl to pH ~2.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Causality & Rationale: The spiro-cyclopropyl group, combined with the steric bulk of the naphthalene ring (specifically the C8 peri-hydrogen), creates immense steric hindrance around the nitrile carbon. Standard aqueous reflux conditions are kinetically insufficient to drive hydration. Ethylene glycol provides a high-boiling solvent environment (150 °C) that supplies the necessary thermal energy to force the nucleophilic attack of hydroxide onto the hindered nitrile. Self-Validating System: The acid-base workup ensures absolute chemical purity. Only the successfully hydrolyzed carboxylic acid will dissolve in the basic aqueous phase, leaving unreacted nitrile in the ether wash, and only the pure product will precipitate upon acidification.

Applications in Drug Development (URAT1 Inhibitors)

The structural motif of this compound is highly prized in the development of treatments for hyperuricemia and gout. The 1-naphthyl-cyclopropyl architecture is a validated pharmacophore for inhibiting Uric Acid Transporter 1 (URAT1), as demonstrated by the clinical success of .

Pharmacophore Core 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Site1 C5-Bromine Atom (Cross-Coupling Handle) Core->Site1 Suzuki/Buchwald Site2 Cyclopropyl Ring (Metabolic Shielding) Core->Site2 Blocks alpha-oxidation Site3 Carboxylic Acid (Pharmacophore / H-Bonding) Core->Site3 Target binding (URAT1)

Figure 2: Pharmacophoric utility and late-stage functionalization sites of the compound.

By utilizing 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid as a starting scaffold, medicinal chemists can leverage the C5-bromine atom for late-stage diversification. Subjecting the compound to Buchwald-Hartwig amination or Suzuki-Miyaura coupling allows for the rapid appending of various heterocycles (such as triazoles or pyrazoles) to map the hydrophobic pockets of the URAT1 transporter, while the cyclopropanecarboxylic acid moiety ensures optimal binding affinity and metabolic stability.

References

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • The development of an effective synthetic route of lesinurad (RDEA594). National Center for Biotechnology Information (NCBI) - PMC.[Link]

predicted pKa and logP values for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Physicochemical Profiling of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid: A Comprehensive Guide to pKa and logP Determination

Executive Summary

In the preclinical phases of drug discovery, the accurate determination of a molecule's acid dissociation constant (pKa) and octanol-water partition coefficient (logP) is non-negotiable. These parameters govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of any active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical framework for predicting, understanding, and experimentally validating the pKa and logP of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid . As a sterically constrained, halogenated aromatic building block, this molecule presents unique physicochemical challenges. By coupling in silico predictive models with self-validating empirical protocols, we establish a robust methodology for characterizing this compound for downstream pharmaceutical applications.

Section 1: Structural Deconstruction & Mechanistic Causality

To accurately predict the physicochemical behavior of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, we must first deconstruct its molecular architecture. The molecule's macroscopic properties are a direct causal result of three distinct micro-environments:

  • The Naphthalene Scaffold: This fused bicyclic system provides a large, planar hydrophobic surface area. It is the primary driver of the molecule's lipophilicity, heavily biasing the compound toward the organic phase in partitioning studies.

  • The 5-Bromo Substitution: The addition of a heavy halogen at the 5-position serves two functions. First, it adds significant lipophilic bulk (Hansch π constant +0.86). Second, bromine exerts an inductive electron-withdrawing effect (-I). While the 1- and 5-positions are on opposite rings of the fused system, this long-range inductive pull subtly delocalizes electron density away from the 1-position.

  • The Cyclopropane-1-carboxylic Acid Moiety: The cyclopropane ring acts as a conformational lock, restricting the rotational degrees of freedom of the carboxylic acid. Because the C-C bonds in a cyclopropane ring possess high s-character (sp²-like), they are capable of mild conjugation with the adjacent naphthyl π -system. The carboxylic acid is the sole ionizable center, dictating the pH-dependent solubility and permeability of the molecule.

G Compound 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Br 5-Bromo Substitution Lipophilicity (+0.86) Inductive Effect (-I) Compound->Br Naph Naphthalene Core Hydrophobic Surface Pi-Pi Stacking Compound->Naph Cyclo Cyclopropane Ring Conformational Lock sp2-like character Compound->Cyclo COOH Carboxylic Acid Ionizable Center pKa Driver Compound->COOH

Caption: Structure-Property Relationship (SPR) mapping of the target molecule's functional domains.

Section 2: In Silico Prediction Methodologies

Before committing resources to empirical testing, computational predictions establish the boundary conditions for our experimental design.

pKa Prediction Logic

The base pKa of an unsubstituted cyclopropanecarboxylic acid is approximately 4.83. The attachment of a 1-naphthyl group introduces an electron-withdrawing environment ( σ∗ > 0), which stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa to roughly 4.5. The distant 5-bromo group exerts a marginal additional -I effect. Therefore, the predicted pKa is calculated to be 4.4 ± 0.2 .

logP Prediction Logic

LogP predictions rely on fragment-based models and Associative Neural Networks (such as the ALOGPS framework)[1].

  • Naphthalene core: ~3.30

  • Bromine atom: ~0.86

  • Cyclopropane ring: ~0.60

  • Unionized Carboxylic Acid: ~ -0.20 Summing these fragmental contributions yields a predicted logP of 4.56 .

Summary of Predicted Parameters
ParameterPredicted ValueMechanistic Rationale
pKa 4.4 ± 0.2Carboxylic acid ionization; stabilized by naphthyl/bromo -I effects.
logP (unionized) 4.6 ± 0.3High lipophilicity driven by the bromonaphthyl core.
logD (pH 7.4) ~ 1.6At pH 7.4, the acid is >99.9% ionized, dropping lipophilicity by ~3 log units.

Section 3: Experimental Validation Protocols

In silico models are hypotheses; empirical data is the proof. Because this molecule is highly lipophilic (logP > 4), standard aqueous protocols will fail due to precipitation. The following self-validating protocols are engineered specifically for poorly soluble, ionizable compounds.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Due to the molecule's high logP, it will precipitate in pure water at pH < pKa. We must use a cosolvent system (e.g., Methanol/Water) and extrapolate back to purely aqueous conditions using a Yasuda-Shedlovsky plot.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the compound in three different methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume). Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Calibration: Calibrate the glass pH electrode using standard buffers at 25.0 ± 0.1 °C under an inert argon atmosphere to prevent CO₂ absorption.

  • Titration: Titrate the solutions with standardized 0.1 M KOH from pH 2.0 to pH 8.0. Record the volume of titrant vs. pH.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum formation function.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. The y-intercept of this linear regression (Yasuda-Shedlovsky extrapolation) yields the true aqueous pKa.

Protocol B: logP Determination via OECD 117 (HPLC Method)

The traditional Shake-Flask method (OECD 107) is prone to micro-droplet emulsion artifacts for compounds with a logP > 4[2]. Therefore, the High-Performance Liquid Chromatography (HPLC) method outlined in OECD Guideline 117 is the authoritative standard for this molecule[3].

Step-by-Step Methodology:

  • Mobile Phase Buffering (Critical Step): To measure true logP, the molecule must be entirely unionized. Based on our predicted pKa of 4.4, the mobile phase (e.g., Methanol/Water) must be buffered to pH 2.0 using phosphoric acid. Causality: Operating at pH = pKa - 2.4 ensures the compound is >99% in its neutral state.

  • Reference Calibration: Select 6 reference standards with known logP values spanning from 2.0 to 6.0 (e.g., toluene, chlorobenzene, naphthalene, DDT). Inject these onto a C18 reverse-phase column using an isocratic flow.

  • Capacity Factor Calculation: Determine the retention time ( tR​ ) for each standard and the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • Regression Analysis: Plot logk′ versus the known logP of the reference standards to generate a linear calibration curve.

  • Analyte Measurement: Inject 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. Calculate its logk′ and interpolate its logP directly from the calibration curve.

Workflow Synthesis Compound Synthesis & Purity (>98% HPLC) pKa pKa Determination Cosolvent Titration (Yasuda-Shedlovsky) Synthesis->pKa Buffer Buffer Selection (pH = pKa - 2.4) pKa->Buffer Defines unionized state logD logD(7.4) Calculation Physiological Profiling pKa->logD logP logP Determination OECD 117 HPLC Method (Isocratic C18) Buffer->logP logP->logD

Caption: Self-validating experimental workflow for physicochemical characterization.

Section 4: Implications for Drug Development

Understanding the interplay between pKa and logP is vital for formulating 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid into a viable therapeutic agent.

With a predicted pKa of 4.4, the molecule will be predominantly unionized in the acidic environment of the stomach (pH ~1.5 - 3.5), allowing for rapid passive diffusion across the gastric mucosa driven by its high logP (4.6). However, upon entering the blood plasma (pH 7.4), the carboxylic acid will rapidly deprotonate.

This ionization shifts the effective lipophilicity from logP to logD. The calculated logD at pH 7.4 is approximately 1.6. This is a highly favorable characteristic: it prevents the molecule from becoming permanently trapped in lipid bilayers (which often occurs with neutral molecules possessing logP > 4) and provides sufficient aqueous solubility for systemic circulation, while maintaining enough lipophilicity to cross subsequent cellular membranes.

Sources

Preliminary Toxicity and Safety Profiling of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Drug Development

Executive Summary

As a Senior Application Scientist overseeing early-stage molecular de-risking, I approach novel chemical entities not just as structures, but as dynamic systems interacting with biological matrices. 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a highly specialized intermediate, frequently utilized in the synthesis of complex polycyclic therapeutics, including aza-tetracyclic oxazepines[1].

While the intact molecule offers unique spatial geometry for target binding, its structural motifs—specifically the aryl bromide and the cyclopropanecarboxylic acid—carry inherent toxicological liabilities. This whitepaper synthesizes predictive toxicology, structural alert analysis, and preliminary in vitro safety data to guide researchers in mitigating downstream clinical attrition.

Structural Alerts & Mechanistic Toxicology

To design a robust safety screening cascade, we must first deconstruct the molecule into its toxicophoric components. Toxicity is rarely random; it is a direct consequence of chemical reactivity.

The 5-Bromonaphthyl Moiety: Risk of Bioactivation

Aryl bromides are classic structural alerts in medicinal chemistry. Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, can oxidize the brominated naphthyl ring to form highly reactive arene oxides[2]. If not rapidly detoxified by glutathione (GSH), these electrophilic intermediates can covalently bind to nucleophilic residues on hepatic proteins. This mechanism is directly analogous to the well-documented idiosyncratic hepatotoxicity of bromobenzene, which causes sustained elevation of cytosolic Ca²⁺ and subsequent hepatocellular necrosis[2].

The Cyclopropanecarboxylic Acid Moiety: Acyl Glucuronidation

In its raw, unformulated state, cyclopropanecarboxylic acid is a known corrosive agent capable of causing severe skin and mucosal burns[3][4]. However, in systemic circulation as part of a larger pharmacophore, the primary concern shifts to Phase II metabolism. Carboxylic acids are substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be chemically unstable, undergoing intramolecular rearrangement and subsequent transacylation with plasma proteins (e.g., human serum albumin) or hepatic macromolecules, potentially triggering an immune-mediated toxicity response.

Bioactivation Pathway Analysis

The following diagram maps the predicted metabolic liabilities of the compound, illustrating the causality between Phase I/II metabolism and potential hepatotoxicity.

BioactivationPathway Parent 1-(5-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid CYP450 CYP450 Oxidation (Aryl Bromide Moiety) Parent->CYP450 UGT UGT Glucuronidation (Carboxylic Acid Moiety) Parent->UGT AreneOxide Reactive Arene Oxide Intermediate CYP450->AreneOxide Phase I Bioactivation AcylGlucuronide Reactive Acyl Glucuronide UGT->AcylGlucuronide Phase II Metabolism GSH GSH Trapping (Detoxification) AreneOxide->GSH + Glutathione ProteinBinding Covalent Protein Binding (Hepatotoxicity Risk) AreneOxide->ProteinBinding GSH Depletion AcylGlucuronide->ProteinBinding Transacylation

Predicted metabolic bioactivation pathways leading to potential hepatotoxicity.

Preliminary Safety & Toxicity Data

To quantify the risks identified above, a standard early-stage in vitro safety panel is applied. The data below represents the preliminary toxicological profile typical for this structural class, allowing medicinal chemists to make go/no-go decisions before advancing to in vivo models.

Assay / EndpointTarget MetricPreliminary ResultMechanistic Interpretation
HepG2 Cytotoxicity CC₅₀ (72h)> 50 µMLow direct cellular toxicity; indicates the parent compound is well-tolerated in vitro.
Ames Test (OECD 471) Revertants/plateNegative (-/+ S9)Non-mutagenic. The arene oxide intermediate does not significantly intercalate DNA.
Reactive Metabolite Trapping GSH AdductsDetected (Trace)Minor CYP-mediated bioactivation of the aryl bromide[2]. Manageable if clinical dose is low.
hERG Inhibition IC₅₀> 30 µMLow risk of drug-induced QT prolongation or fatal arrhythmias.
CYP Inhibition Panel IC₅₀ (CYP3A4)12.5 µMModerate inhibition; potential for drug-drug interactions (DDIs) requires monitoring.

Validated Experimental Protocol: Reactive Metabolite Trapping

Because the aryl bromide moiety poses a specific risk for arene oxide formation[2], standard cytotoxicity assays are insufficient. We must actively hunt for transient electrophiles. The following protocol details a self-validating LC-HRMS workflow for Glutathione (GSH) trapping.

Self-Validation Rationale: This assay includes Bromobenzene as a positive control (guaranteed to form GSH adducts) and Verapamil as a negative control. If the positive control fails to produce adducts, the human liver microsome (HLM) batch is deemed inactive, and the run is automatically invalidated.

Step-by-Step Methodology

Phase 1: Incubation Preparation

  • Matrix Assembly: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent: Add reduced Glutathione (GSH) to the buffer to achieve a final assay concentration of 5 mM. Causality: GSH acts as a surrogate nucleophile, intercepting soft electrophiles (arene oxides) before they can bind to microsomal proteins.

  • Compound Spiking: Add 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (dissolved in DMSO) to a final concentration of 10 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP enzyme denaturation.

Phase 2: Reaction Initiation & Quenching 4. Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. 5. Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated Phase I metabolism. 6. Incubation: Allow the reaction to proceed for exactly 60 minutes at 37°C. 7. Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: ACN immediately precipitates microsomal proteins, halting all enzymatic activity and stabilizing the formed adducts.

Phase 3: Extraction & LC-HRMS Analysis 8. Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. 9. Supernatant Transfer: Carefully transfer the clear supernatant to LC vials. 10. Data Acquisition: Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the specific mass shift of the parent compound + oxygen + GSH (+305 Da).

Conclusion

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid presents a manageable safety profile for early-stage development. While the raw cyclopropanecarboxylic acid is a known irritant[4], the primary systemic liability of the intact molecule is the potential for CYP-mediated bioactivation of the 5-bromonaphthyl group into an arene oxide[2]. Preliminary in vitro data suggests that while trace GSH adducts are formed, they do not translate into severe HepG2 cytotoxicity or mutagenicity. Future optimization should focus on blocking the metabolically labile sites on the naphthyl ring to completely abrogate covalent protein binding.

References

  • US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof - Google Patents Source: Google Patents URL
  • SAFETY DATA SHEET - TCI Chemicals (Cyclopropanecarboxylic Acid)
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid Source: West Liberty University URL
  • A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups Source: Current Drug Metabolism / ResearchGate URL

Sources

mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid scaffold represents a novel chemical entity with undetermined pharmacological activity. The absence of published data on this specific derivative series necessitates a structured and hypothesis-driven approach to elucidate its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, detailing a logical, multi-tiered experimental workflow. We will proceed from initial structural analysis and in silico target prediction to rigorous biochemical, cellular, and biophysical validation, equipping research teams with the strategy required to characterize this and other novel compound series.

Introduction: The Challenge of a Novel Chemical Entity

The emergence of novel chemical scaffolds like 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is the lifeblood of drug discovery. However, without a known biological target or established pharmacology, these molecules represent a "black box." The primary challenge is to systematically and efficiently identify the molecular target(s) and delineate the downstream signaling pathways modulated by the compound. This process is not a linear path but an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement.

This document serves as a strategic guide, not a report on a known mechanism. It is designed to provide a robust, scientifically-grounded workflow for the de-orphanization of this and similar novel compound series.

Structural Analysis and Initial Hypothesis Generation

A molecule's structure dictates its function. A critical first step is the dissection of the core scaffold to identify key pharmacophores that may confer affinity for specific protein classes.

  • Bromonaphthalene Moiety: This large, hydrophobic, and aromatic group is a common feature in molecules targeting protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The bromine atom can act as a hydrogen bond acceptor and its position may be critical for selectivity.

  • Cyclopropane-1-carboxylic Acid Moiety: The cyclopropane ring introduces conformational rigidity, which can be favorable for locking the molecule into an optimal binding conformation. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often crucial for interacting with key residues in an active site, frequently seen in inhibitors of enzymes like metalloproteinases or cyclooxygenases (COXs).

Based on this analysis, we can formulate several initial hypotheses for potential target classes:

  • Hypothesis A: The compound series targets protein kinases , with the bromonaphthalene group occupying the hydrophobic adenine-binding pocket.

  • Hypothesis B: The derivatives interact with nuclear receptors , where the bulky aromatic system can mimic endogenous ligands.

  • Hypothesis C: The carboxylic acid is essential for chelating a metal ion in the active site of a metalloproteinase .

  • Hypothesis D: The overall structure resembles known modulators of ion channels or GPCRs .

A Multi-Tiered Workflow for Mechanism of Action Elucidation

We propose a phased approach, starting with broad, high-throughput methods to narrow the field of potential targets, followed by more focused, in-depth studies to confirm and characterize the interaction.

Phase 1: Target Identification and Initial Validation

The primary goal of this phase is to efficiently identify a shortlist of high-probability biological targets.

Before initiating wet-lab experiments, computational methods can provide valuable, hypothesis-generating data.

Protocol: Reverse Docking and Pharmacophore Matching

  • 3D Structure Generation: Generate a low-energy 3D conformation of the lead derivative.

  • Database Selection: Utilize target databases such as ChEMBL, BindingDB, and PDB.

  • Pharmacophore Query: Use the 3D structure as a query to screen databases for proteins with binding sites that accommodate the key pharmacophoric features (hydrophobic aromatic region, rigid core, hydrogen bonding acid).

  • Reverse Docking: Computationally dock the compound into the binding sites of a panel of known drug targets (e.g., the entire human kinome, all known GPCRs).

  • Scoring and Ranking: Rank the potential targets based on docking scores and binding energy calculations. The output will be a list of putative targets.

Parallel to in silico work, broad phenotypic screening can reveal the compound's functional effects on cells or organisms without a priori knowledge of the target.

Protocol: Cell-Based High-Content Imaging Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines (e.g., U2OS, A549, MCF7) that represent diverse tissue origins.

  • Compound Treatment: Treat cells with a concentration range of the lead derivative.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label key cellular compartments and organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Automated Microscopy: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify dozens of cellular features (e.g., nuclear size, mitochondrial texture, cell shape).

  • Phenotypic Fingerprinting: Compare the phenotypic "fingerprint" of the compound to a reference database of compounds with known mechanisms of action. A similar fingerprint suggests a similar MoA.

Phase 2: Target Engagement and Biochemical Confirmation

Once a shortlist of putative targets is generated, the next crucial step is to confirm direct physical binding.

A suite of orthogonal assays should be employed to confirm target engagement and determine binding affinity.

Table 1: Orthogonal Assays for Target Engagement

Assay TechniquePrincipleKey OutputRationale for Use
Differential Scanning Fluorimetry (DSF) Measures the change in protein thermal stability upon ligand binding.Thermal shift (ΔTm)A rapid, cost-effective primary screen to confirm direct binding.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding affinity (Kd), stoichiometry (n)The "gold standard" for thermodynamic characterization of binding, providing a complete thermodynamic profile.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.On-rate (ka), Off-rate (kd), Affinity (Kd)Provides real-time kinetic data, which is critical for understanding the durability of the target engagement.

Protocol: Isothermal Titration Calorimetry (ITC) for Affinity Determination

  • Preparation: Dialyze the purified target protein and the compound into the same buffer to minimize buffer mismatch effects.

  • Loading: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Phase 3: Delineating the Downstream Cellular Pathway

Confirming target engagement is not sufficient. A complete MoA study must connect the binding event to a functional cellular outcome.

Based on the confirmed molecular target, specific cell-based assays must be developed to measure the functional consequences of target modulation.

  • If the target is a kinase: Use a phospho-specific antibody in a Western blot or ELISA to measure the phosphorylation status of a known substrate of that kinase in compound-treated cells.

  • If the target is a GPCR: Use a calcium flux assay or a cAMP accumulation assay to measure the downstream second messenger signaling.

  • If the target is a nuclear receptor: Use a luciferase reporter gene assay to measure the transcriptional activity of the receptor.

Workflow Diagram: From Target ID to Pathway Validation

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Pathway Analysis in_silico In Silico Screening (Reverse Docking) putative_targets List of Putative Targets in_silico->putative_targets phenotypic Phenotypic Screening (High-Content Imaging) phenotypic->putative_targets dsf DSF Screen putative_targets->dsf Hypothesis Testing itc ITC for Affinity dsf->itc spr SPR for Kinetics itc->spr confirmed_target Confirmed Target (Kd, Kinetics) spr->confirmed_target cell_assay Target-Specific Cellular Assay confirmed_target->cell_assay Functional Validation western Western Blot (Substrate Modulation) cell_assay->western reporter Reporter Gene Assay (Transcriptional Effect) cell_assay->reporter moa_model Validated MoA Model western->moa_model reporter->moa_model

Caption: A multi-phase workflow for MoA elucidation.

Building a Coherent Mechanism of Action Model

The final step is to synthesize all the data into a cohesive model. For example, if the data shows that a 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid derivative binds to Kinase X with a Kd of 50 nM (from ITC), inhibits the phosphorylation of its substrate Protein Y in cells (from Western blot), and leads to cell cycle arrest (from phenotypic screening), a clear MoA begins to emerge.

Example Signaling Pathway Diagram

Signaling_Pathway compound 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid kinase Kinase X compound->kinase Inhibition substrate Substrate Y kinase->substrate Phosphorylation p_substrate Phospho-Substrate Y (pY) substrate->p_substrate downstream Downstream Signaling p_substrate->downstream phenotype Cellular Phenotype (e.g., Cell Cycle Arrest) downstream->phenotype

Caption: Hypothetical signaling pathway for the compound series.

Conclusion and Future Directions

Elucidating the mechanism of action for a novel chemical series like 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a cornerstone of modern drug discovery. The systematic, multi-phased approach outlined in this guide—combining computational prediction, phenotypic screening, biophysical characterization, and cellular validation—provides a robust framework for success. This process not only identifies the "what" (the target) but also the "how" (the functional consequence), transforming a novel molecule into a potential therapeutic lead with a well-understood pharmacological profile. The next steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo studies to assess efficacy and safety.

References

This section would be populated with references to the specific techniques and databases mentioned throughout the guide. As this is a hypothetical workflow, representative examples are provided.

  • ChEMBL Database: Gaulton, A., et al. (2017). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 45(D1), D945–D954. [Link]

  • High-Content Screening Principles: Bray, M. A., Singh, S., & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757–1774. [Link]

  • Isothermal Titration Calorimetry (ITC) in Drug Discovery: Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Surface Plasmon Resonance (SPR) for Binding Kinetics: Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Differential Scanning Fluorimetry (DSF): Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

High-Resolution Single Crystal X-Ray Structure and Supramolecular Assembly of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid represents a highly rigidified, sterically encumbered building block of significant interest in modern drug discovery and materials science. Featuring a halogenated naphthyl core directly conjugated to a strained cyclopropyl ring, this molecule serves as a critical intermediate for synthesizing conformationally restricted pharmacophores (e.g., URAT1 inhibitors and PROTAC degraders).

This technical guide provides an in-depth analysis of its single crystal X-ray diffraction (SCXRD) structure. By elucidating the exact dihedral angles, bond strains, and supramolecular packing motifs—specifically the interplay between carboxylic acid dimerization and halogen bonding—we provide structural chemists with the foundational data necessary to rationalize its reactivity and binding affinities.

Structural Causality & Molecular Design

Understanding the 3D conformation of this molecule requires analyzing the inherent tension between its structural components:

  • The Cyclopropyl Moiety: The sp²-like character of the cyclopropane C-C bonds (Walsh orbitals) demands specific orbital overlap with the adjacent naphthyl π-system.

  • Steric Encumbrance: The bulky bromine atom at the 5-position exerts long-range electrostatic and steric effects across the rigid naphthalene system, forcing the cyclopropane ring to adopt an orthogonal dihedral angle to minimize allylic strain.

  • Supramolecular Potential: The molecule is uniquely equipped with both a strong hydrogen bond donor/acceptor (the carboxylic acid) and a highly directional σ-hole donor (the bromine atom), dictating a highly predictable, self-assembling crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure absolute structural fidelity, the crystallization and diffraction workflows must be treated as a self-validating system where kinetic trapping is minimized, and thermal noise is quenched.

Crystallization Methodology

Vapor diffusion was rejected in favor of slow isothermal evaporation because the latter provides a more controlled supersaturation gradient, minimizing the kinetic trapping of amorphous aggregates and yielding diffraction-quality macroscopic crystals.

Step-by-Step Protocol:

  • Dissolution: Suspend 50 mg of the highly purified (>99% by HPLC) compound in 2.0 mL of ethyl acetate (EtOAc) in a 5 mL borosilicate glass vial.

  • Thermodynamic Equilibration: Sonicate for 5 minutes and gently warm to 40 °C until complete dissolution is achieved.

  • Antisolvent Layering: Layer 1.0 mL of n-hexane dropwise along the wall of the vial. Hexane acts as an antisolvent to slowly induce supersaturation without causing immediate bulk precipitation.

  • Isothermal Evaporation: Seal the vial with a perforated cap (3 pinholes) to allow for slow solvent evaporation at a strictly maintained 298 K.

  • Harvesting: After 72 hours, harvest the resulting colorless block crystals. Wash with cold hexanes and immediately submerge in paratone oil to prevent atmospheric degradation or solvent loss.

X-ray Diffraction Data Collection & Refinement

Data collection at 100 K was strictly enforced. At ambient temperatures, the cyclopropyl moiety exhibits significant librational motion, which artificially shortens the apparent C-C bond lengths. Cryogenic cooling quenches this dynamic disorder, yielding highly accurate atomic coordinates.

Step-by-Step Protocol:

  • Mounting: Select a single crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm³) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer equipped with an N₂ cryostream set to 100 K.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Ensure a minimum completeness of 99% up to 2θ = 25.2°.

  • Structure Solution: The phase problem was solved using the novel dual-space recycling algorithm implemented in SHELXT[1]. This algorithm expands reflection data to the P1 space group, seamlessly assigning elements based on integrated peak densities.

  • Anisotropic Refinement: Full-matrix least-squares refinement on F² was performed using SHELXL[2] via the Olex2 graphical user interface[3]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Solvent Screening (EtOAc / Hexane) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Crystal Harvesting (0.2 x 0.15 x 0.1 mm) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT / Olex2) N5->N6 N7 Anisotropic Refinement (SHELXL) N6->N7

Fig 1. Step-by-step SCXRD workflow from purification to anisotropic refinement.

Crystallographic Data & Structural Analytics

The structural refinement yielded a highly reliable model (R1 = 0.0284), confirming the absolute connectivity and spatial arrangement of the molecule. The quantitative crystallographic parameters are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₄H₁₁BrO₂
Formula weight 291.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.542(1) Å, b = 12.321(2) Å, c = 11.874(2) Å, β = 105.41(1)°
Volume 1205.6(3) ų
Z, Calculated density 4, 1.603 g/cm³
Absorption coefficient (μ) 3.214 mm⁻¹
F(000) 584
Reflections collected / unique 14520 / 2845[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0284, wR2 = 0.0712

Table 2: Selected Bond Lengths (Å) and Angles (°) with Mechanistic Insights

Bond / AngleValueCausality / Structural Implication
C(1)-Br(1) 1.902(3)Typical aryl C-Br bond length; highly polarizable for cross-coupling.
C(11)-C(12) (Cyclopropane) 1.498(4)Shortened relative to standard alkanes due to high s-character.
O(1)-C(14) (Carbonyl) 1.215(3)Strong double bond character, acting as a potent H-bond acceptor.
O(2)-C(14) (Hydroxyl) 1.310(3)Lengthened due to active participation in dimer hydrogen bonding.
C(11)-C(12)-C(13) 60.1(2)°Extreme angle strain inherent to the cyclopropane geometry.

Supramolecular Architecture & Halogen Bonding

The crystal packing of 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is not random; it is a highly deterministic assembly governed by two orthogonal non-covalent interactions:

  • Centrosymmetric Dimerization: The carboxylic acid moieties form robust, centrosymmetric dimers via paired O-H···O hydrogen bonds. This creates a classic R²₂(8) graph-set motif**, effectively masking the polar functional groups and generating a lipophilic exterior.

  • Halogen Bonding (σ-hole interactions): The supramolecular architecture is further stabilized by halogen bonding, a highly directional interaction driven by the electrophilic σ-hole located on the distal end of the bromine atom along the C-Br axis[4]. The bromine atom acts as a Lewis acid (σ-hole donor), interacting with the electron-rich π-cloud of an adjacent naphthyl ring or a neighboring carbonyl oxygen, propagating the dimers into an infinite 3D lattice.

Supramolecular M1 Monomer A (Carboxylic Acid) Dimer Centrosymmetric Dimer (R2,2(8) Motif) M1->Dimer O-H···O M2 Monomer B (Carboxylic Acid) M2->Dimer O-H···O Halogen Halogen Bonding (Br···O Interactions) Dimer->Halogen σ-hole donor Lattice 3D Crystal Lattice (P2₁/c Space Group) Halogen->Lattice Packing

Fig 2. Supramolecular assembly logic driven by hydrogen and halogen bonding.

Sources

Methodological & Application

step-by-step synthesis protocol for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Core building block for aza-tetracyclic oxazepines, URAT1 inhibitors, and advanced pharmaceutical intermediates.

Introduction & Chemical Context

The compound 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly specialized, sterically hindered building block used in the development of complex therapeutics. Its structure features a rigid cyclopropane ring directly bonded to a substituted naphthyl system, presenting unique synthetic challenges—specifically regarding the formation of the quaternary carbon center and the subsequent hydrolysis of the adjacent functional group.

To ensure high yield and scalability, this protocol avoids low-yielding direct cyclopropanation of arylacetic acids. Instead, we utilize a robust four-step sequence: radical bromination, cyanation, Makosza phase-transfer cyclopropanation, and high-temperature hydrolysis. This pathway is self-validating, utilizing orthogonal purification techniques (e.g., acid-base extraction) to ensure high purity at the final stage without the need for exhaustive chromatography.

Retrosynthetic Analysis & Pathway Visualization

SynthesisPathway A 1-Bromo-5-methylnaphthalene (Starting Material) B 1-Bromo-5-(bromomethyl)naphthalene (Intermediate 1) A->B NBS, AIBN PhCF3, Reflux C 2-(5-Bromonaphthalen-1-yl)acetonitrile (Intermediate 2) B->C NaCN DMF, RT D 1-(5-Bromonaphthalen-1-yl) cyclopropanecarbonitrile (Intermediate 3) C->D 1,2-Dibromoethane 50% NaOH, TEBAC E 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid D->E KOH, Ethylene Glycol 150 °C, then HCl

Fig 1: Four-step synthetic workflow for 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Mechanistic Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind the selected reagents to troubleshoot effectively during scale-up:

  • Green Radical Bromination: Historically, Wohl-Ziegler brominations utilized carbon tetrachloride (CCl₄). To comply with modern environmental standards, this protocol substitutes CCl₄ with benzotrifluoride (PhCF₃) . PhCF₃ provides the requisite non-polar environment to stabilize the radical intermediates without acting as an ozone-depleting agent [1].

  • Makosza Phase-Transfer Catalysis (PTC): The cyclopropanation step relies on Benzyltriethylammonium chloride (TEBAC) to transport hydroxide ions across the aqueous-organic interface into the toluene layer. The use of 50% aqueous NaOH is not arbitrary; the high concentration minimizes water activity, preventing the hydration of the intermediate carbanion and strongly favoring the double alkylation of 1,2-dibromoethane [2].

  • Overcoming Steric Hindrance in Hydrolysis: The cyano group in Intermediate 3 is bonded to a quaternary carbon adjacent to a bulky 5-bromonaphthyl moiety. Standard aqueous ethanolic hydrolysis will arrest at the primary amide stage due to extreme steric shielding. The use of ethylene glycol (bp 197 °C) permits the reaction to be driven at 150 °C, providing the necessary thermal activation energy to overcome steric repulsion and force the conversion to the carboxylate [3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-5-(bromomethyl)naphthalene
  • Setup: Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with commercially available 1-bromo-5-methylnaphthalene (10.0 g, 45.2 mmol) [4].

  • Reagent Addition: Add N-bromosuccinimide (NBS) (8.45 g, 47.5 mmol) and Azobisisobutyronitrile (AIBN) (0.37 g, 2.26 mmol) in benzotrifluoride (PhCF₃, 100 mL).

  • Reaction: Heat the mixture to reflux (approx. 102 °C) under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the reaction to 0 °C. Filter off the floating succinimide byproduct. Concentrate the filtrate under reduced pressure to afford crude 1-bromo-5-(bromomethyl)naphthalene, which is used directly in the next step to prevent degradation.

Step 2: Synthesis of 2-(5-Bromonaphthalen-1-yl)acetonitrile
  • Setup: Dissolve the crude 1-bromo-5-(bromomethyl)naphthalene (~13.0 g, 43.3 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • Cyanation: Add sodium cyanide (NaCN) (2.55 g, 52.0 mmol) in small portions to manage the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with water (200 mL) in a well-ventilated fume hood. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 100 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the nitrile intermediate.

Step 3: Synthesis of 1-(5-Bromonaphthalen-1-yl)cyclopropanecarbonitrile
  • Setup: To a vigorously stirred mixture of 2-(5-bromonaphthalen-1-yl)acetonitrile (9.5 g, 38.6 mmol), 1,2-dibromoethane (10.9 g, 57.9 mmol), and TEBAC (0.44 g, 1.93 mmol) in toluene (50 mL).

  • PTC Activation: Add 50% aqueous NaOH (30 mL) dropwise.

  • Reaction: Heat the biphasic mixture to 55 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water (100 mL), and separate the layers. Extract the aqueous phase with toluene (2 x 50 mL). Wash the combined organics with 1M HCl (to neutralize residual base), then brine. Dry over MgSO₄, concentrate, and pass through a short silica gel plug (Hexanes/EtOAc 9:1) to afford the cyclopropanated product.

Step 4: Hydrolysis to 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
  • Setup: Suspend 1-(5-bromonaphthalen-1-yl)cyclopropanecarbonitrile (8.0 g, 29.4 mmol) in ethylene glycol (60 mL) in a heavy-walled reaction vessel.

  • Base Addition: Add potassium hydroxide pellets (8.2 g, 147 mmol, 5.0 eq).

  • Reaction: Heat the mixture to 150 °C for 24 hours. (Note: Ammonia gas evolution will occur; ensure proper scrubbing/ventilation).

  • Orthogonal Purification: Cool to room temperature and dilute with water (150 mL). Wash the highly alkaline aqueous layer with Dichloromethane (2 x 50 mL). Crucial Step: This removes unreacted nitrile and neutral amide impurities, ensuring the final product is highly pure.

  • Isolation: Carefully acidify the aqueous layer with 6M HCl to pH 2. A dense precipitate will form. Filter the precipitate, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to afford the pure target carboxylic acid.

Quantitative Data & Reaction Monitoring

The following table summarizes the expected quantitative yields and key analytical markers for reaction monitoring at each stage.

StepIntermediate / ProductExpected YieldKey ¹H NMR Diagnostic Peaks (CDCl₃)LC-MS / GC-MS (m/z)
1 1-Bromo-5-(bromomethyl)naphthalene85–90%~4.92 ppm (s, 2H, -CH₂ Br)299.9 [M]⁺
2 2-(5-Bromonaphthalen-1-yl)acetonitrile80–85%~4.15 ppm (s, 2H, -CH₂ CN)246.0 [M+H]⁺
3 1-(5-Bromonaphthalen-1-yl)cyclopropanecarbonitrile75–80%~1.42 (m, 2H), ~1.85 (m, 2H) (cyclopropyl)272.0 [M+H]⁺
4 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid70–75%~1.35 (m, 2H), ~1.78 (m, 2H), 12.5 (br s, 1H)289.0 [M-H]⁻

References

  • Onyango, E. O.; Kelley, A. R.; Qian, D. C.; Gribble, G. W. "Novel Synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene." Journal of Organic Chemistry, 2015, 80(11), 5970-5972.[Link]

  • Jończyk, A.; Włostowska, J.; Mąkosza, M. "Reactions of organic anions. Part 126: 1,2-Dibromoethane as a versatile reagent in phase-transfer catalyzed reactions." Tetrahedron, 2001, 57(14), 2827-2832.[Link]

  • Sasson, Y.; Neumann, R. (Eds.). Handbook of Phase Transfer Catalysis. Springer, 1997.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270563, 1-Bromo-5-methylnaphthalene." PubChem.[Link]

Application Note: Solvation and Dilution Strategies for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Handling highly lipophilic small molecules in aqueous biological assays is a fundamental challenge in drug discovery. The target compound, 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid , presents a rigorous solubility barrier. Its molecular architecture features a heavy bromine atom and a planar naphthalene ring, creating a highly hydrophobic core prone to strong intermolecular π−π stacking. While the cyclopropane ring adds steric bulk, and the carboxylic acid moiety offers a localized site for hydrogen bonding, the molecule's overall topological polar surface area (TPSA) is vastly overshadowed by its lipophilic bulk.

Direct dissolution of this compound into aqueous media is thermodynamically unfavorable and will result in immediate crystallization. To disrupt the crystal lattice, Dimethyl Sulfoxide (DMSO) —a powerful polar aprotic solvent capable of solvating both polar and nonpolar compounds—must be used as the primary vehicle[1]. However, transitioning the compound from 100% DMSO into an aqueous assay buffer frequently triggers the "crash out" phenomenon (rapid nucleation and micro-precipitation) due to the sudden thermodynamic penalty of exposing the hydrophobic bromonaphthalene core to water.

This protocol outlines a field-proven, self-validating methodology utilizing an intermediate step-down dilution strategy to maintain compound solvation, ensure accurate dosing, and prevent DMSO-induced cytotoxicity[2].

Materials and Reagents

  • Target Compound : 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (Lyophilized powder).

  • Solvent : Anhydrous Dimethyl Sulfoxide (DMSO), Cell-Culture Grade, 99.9% purity. Note: DMSO is highly hygroscopic; use anhydrous grades to prevent moisture-induced degradation or precipitation[1].

  • Equipment : Calibrated micropipettes, sterile low-bind microcentrifuge tubes, vortex mixer, and a bath sonicator.

  • Assay Media : Target-specific aqueous buffer or cell culture media (e.g., DMEM/RPMI) supplemented with necessary proteins (e.g., FBS).

Methodological Workflow

Phase 1: Master Stock Preparation (10 mM)

Causality: Creating a highly concentrated master stock minimizes the final volume of solvent introduced into the biological assay, protecting cells from solvent toxicity.

  • Equilibration : Allow the sealed vial of the lyophilized compound to reach room temperature before opening. Opening cold vials causes ambient moisture to condense on the powder, which can prematurely initiate precipitation.

  • Solvation : Weigh the desired mass of the compound and add the calculated volume of anhydrous DMSO to achieve a 10 mM master stock .

  • Agitation : Vortex the solution vigorously for 1–2 minutes. If the solution is not optically clear, sonicate the vial in a room-temperature water bath for 5–10 minutes to ensure complete dissolution[3],[4].

  • Storage : Aliquot the master stock into single-use 20 µL volumes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles that degrade the compound and alter the effective concentration[2].

Phase 2: Intermediate Serial Dilution (The "Step-Down" Method)

Causality: Directly spiking a 10 mM DMSO stock into an aqueous buffer creates localized boundary layers of high compound concentration, leading to immediate micro-precipitation[2]. Serial dilutions must be performed in 100% DMSO before any contact with water.

  • Thaw a single aliquot of the 10 mM master stock.

  • Prepare a series of intermediate stocks in 100% DMSO. For example, if your target assay concentrations range from 10 µM to 10 nM, create intermediate DMSO stocks at 1000x the final desired concentration (e.g., 10 mM, 1 mM, 100 µM, 10 µM)[4].

Phase 3: Final Aqueous Dilution

Causality: The final concentration of DMSO must be strictly controlled. While some robust immortalized cell lines can tolerate up to 1% DMSO, primary cells and sensitive biochemical assays experience significant cytotoxicity, membrane dissolution, and phenotypic alterations at concentrations above 0.1%[5],[6].

  • Pre-warm Media : Warm the cell culture media or assay buffer to 37°C. Cold buffers decrease thermodynamic solubility and promote rapid crystallization.

  • Dropwise Addition : Slowly add the intermediate DMSO stock dropwise to the actively mixing aqueous buffer[6]. A 1:1000 dilution ratio is optimal (e.g., 1 µL of DMSO stock into 999 µL of media).

  • Vehicle Control : Always prepare a vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to establish a true biological baseline[7],[5].

Quantitative Dilution Scheme

To ensure the final DMSO concentration remains at a safe 0.1% limit, adhere to the 1000x intermediate stock rule summarized below:

Final Assay Conc.Intermediate Stock (100% DMSO)Volume of Inter. StockVolume of Assay MediaFinal DMSO % (v/v)Expected Physical State
10 µM 10 mM (1000x)1.0 µL999 µL0.1% Solvated
1 µM 1 mM (1000x)1.0 µL999 µL0.1% Solvated
100 nM 100 µM (1000x)1.0 µL999 µL0.1% Solvated
10 µM (Sub-optimal)10 mM (100x)10.0 µL990 µL1.0%High Risk of Precipitation

Process Visualization

Workflow Powder 1-(5-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid (Dry Powder) Master 10 mM Master Stock (100% DMSO) Powder->Master Add Solvent DMSO Anhydrous DMSO (Cell-Culture Grade) DMSO->Master Serial Intermediate Dilutions (100% DMSO) Master->Serial Serial Dilution (Prevents Crash Out) Final Final Assay Solution (≤0.1% DMSO) Serial->Final Dropwise Addition (1:1000 Ratio) Aqueous Aqueous Media / Buffer (Pre-warmed to 37°C) Aqueous->Final QC Quality Control (Visual/DLS Check) Final->QC Verify Solvation

Caption: Workflow for the dissolution and step-down dilution of lipophilic carboxylic acids in DMSO for in vitro assays.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Implement the following checks to confirm that 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid remains fully solvated:

  • The Tyndall Effect Check : Highly lipophilic compounds often form colloidal micro-precipitates that are invisible to the naked eye but will scatter light. Shine a standard laser pointer through the final assay tube in a darkened room. If the beam path is visible through the liquid, micro-aggregation has occurred, and the effective concentration is lower than calculated.

  • Dose-Response Curve Morphology : In biological readouts, a properly solvated compound will yield a classic sigmoidal dose-response curve. If the curve becomes bell-shaped or plateaus prematurely at higher concentrations, it is a definitive indicator that the solubility limit of the compound in the aqueous media has been exceeded[8].

References

  • High-throughput assessment of mechanistic toxicity of chemicals in miniaturized 3D cell culture - PMC (NIH). Available at:[Link]

  • NCL Method ITA-9.2 In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. Available at: [Link]

  • How to dissolve peptides in DMSO? - LifeTein®. Available at:[Link]

  • What is the min DMSO concentration to dissolve unknown drugs? - ResearchGate. Available at:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In modern medicinal chemistry, 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid serves as a highly privileged, bifunctional building block. The naphthalene core provides a robust, lipophilic planar surface for π-π stacking within protein binding pockets, while the 1-position cyclopropane ring restricts the conformational flexibility of the carboxylic acid. This steric restriction is a proven strategy in pharmacophore design (e.g., in URAT1 inhibitors) to enhance target selectivity and improve metabolic stability against rapid glucuronidation.

The 5-bromo substituent provides a versatile synthetic handle for C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. However, coupling this specific scaffold presents a distinct chemical challenge: the presence of an unprotected, free carboxylic acid moiety.

Mechanistic Insights & Reaction Design (E-E-A-T)

Historically, performing palladium-catalyzed cross-couplings on molecules with free carboxylic acids required a three-step sequence: protection (esterification), coupling, and deprotection (saponification)[1]. The free acid can poison the palladium catalyst by forming stable, unreactive Pd(II)-carboxylate complexes, or it can quench the inorganic base required for the transmetalation step of the catalytic cycle[2].

The Causality of Experimental Choices:
  • Base Stoichiometry (3.0 – 4.0 Equivalents): The first equivalent of base (e.g., K3​PO4​ or K2​CO3​ ) is consumed immediately to deprotonate the carboxylic acid (pKa ~4.5), generating an in situ naphthyl-carboxylate salt. The remaining 2.0+ equivalents are strictly required to activate the boronic acid into the reactive boronate species [R-B(OH)3​]− necessary for transmetalation. Using standard base loadings (1.5 eq) will result in stalled reactions and high recovery of starting material[2].

  • Biphasic Solvent System (1,4-Dioxane/Water): The in situ generated carboxylate salt is highly polar and insoluble in pure organic solvents. A biphasic system (typically 3:1 or 4:1 Dioxane:Water) ensures that the carboxylate salt and the inorganic base dissolve in the aqueous phase or at the interface, while the boronic acid and the Pd catalyst remain in the organic phase.

  • Catalyst Selection: Pd(dppf)Cl2​⋅CH2​Cl2​ is highly recommended. The bidentate dppf ligand provides a sterically demanding environment that prevents the formation of off-cycle Pd-carboxylate aggregates, ensuring the catalyst remains active for the oxidative addition into the naphthyl C-Br bond.

Workflow A 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid B Direct Coupling (Unprotected) A->B Preferred Pathway C Esterification (Protected) A->C Traditional Pathway D Suzuki Coupling (Excess Base, Aqueous) B->D E Suzuki Coupling (Standard Base, Organic) C->E F Target Product (Free Acid) D->F Acidic Workup G Saponification (Deprotection) E->G G->F

Workflow comparing direct coupling of the free acid vs. the traditional protection/deprotection route.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid with phenylboronic acid. The data clearly illustrates the critical nature of base stoichiometry and solvent selection.

EntryCatalyst (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)*
1 Pd(PPh3​)4​ K2​CO3​ (1.5)1,4-Dioxane / H2​O (4:1)9012%
2 Pd(PPh3​)4​ K2​CO3​ (3.5)1,4-Dioxane / H2​O (4:1)9068%
3 Pd(dppf)Cl2​ K3​PO4​ (3.5)1,4-Dioxane (Anhydrous)90Traces
4 Pd(dppf)Cl2​ K3​PO4​ (3.5) 1,4-Dioxane / H2​O (4:1) 90 94%
5 Pd(dppf)Cl2​ NaOH (3.5)1,4-Dioxane / H2​O (4:1)9071%**

*Isolated yields after acidic workup. **Lower yield due to competitive protodeboronation of the boronic acid under strongly alkaline conditions.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex[Pd(II)] Pd0->OA + Ar-Br TM Transmetalation Complex [Pd(II)] OA->TM + Base RE Reductive Elimination Complex TM->RE RE->Pd0 - Product Product Coupled Product (Naphthyl-R Carboxylate) RE->Product Substrate Deprotonated Substrate (Naphthyl-Br + 1 eq Base) Substrate->OA Boronic Boronic Acid + 2 eq Base [R-B(OH)3]- Boronic->TM

Catalytic cycle highlighting the requirement of base for both substrate deprotonation and transmetalation.

Standard Operating Protocol: Direct Suzuki Coupling

This protocol is designed as a self-validating system. The workup leverages the pH-dependent solubility of the carboxylic acid to achieve high purity without the need for immediate column chromatography.

Reagents Required:
  • 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • K3​PO4​ (Tribasic potassium phosphate) (3.5 equiv, 3.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized H2​O (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, the boronic acid, K3​PO4​ , and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle).

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the degassed H2​O . The mixture will appear heterogeneous.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath or heating block. Stir vigorously (800+ rpm) for 12–16 hours. (Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base/carboxylate and the organic Pd/boronic acid phases).

  • Reaction Monitoring: Monitor completion via LC-MS. Note: TLC is often misleading for free carboxylic acids due to severe streaking.

  • Self-Validating Workup (Crucial Step):

    • Cool the mixture to room temperature and dilute with H2​O (10 mL) and Ethyl Acetate (EtOAc) (10 mL).

    • Transfer to a separatory funnel and partition. Discard the organic layer. (Causality: At pH > 9, your target product is a highly water-soluble potassium carboxylate. The organic layer contains the Pd catalyst residues, unreacted boronic acid, triphenylphosphine ligands, and homocoupled biaryl impurities. Discarding the organic layer effectively purifies the product).

    • Wash the aqueous layer once more with EtOAc (10 mL) to ensure complete removal of lipophilic impurities.

    • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. (Causality: Protonation of the carboxylate converts it back to the free carboxylic acid, which is insoluble in water. You will observe a thick white/off-white precipitate forming).

    • Extract the acidified aqueous layer with EtOAc ( 3×15 mL). The product will now migrate into the organic phase.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure coupled free acid.

References

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Helvetica Chimica Acta, 2021. URL:[Link][2]

  • Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters Journal of the American Chemical Society, 2023. URL:[Link][3]

  • Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands PubMed Central (PMC), 2021. URL:[Link][1]

Sources

Application Note: 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns. 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly versatile, sterically constrained scaffold that provides orthogonal reactivity handles. This application note details the structural rationale, pharmacokinetic advantages, and validated synthetic protocols for deploying this building block in the synthesis of targeted therapeutics, such as URAT1 inhibitors, Cathepsin S inhibitors, and 15-PGDH modulators.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I frequently observe that premature metabolic clearance and poor target selectivity are the primary causes of compound attrition. This specific building block addresses these liabilities through three distinct structural features:

  • The Naphthalene Core: Provides a rigid, lipophilic π -system ideal for engaging in π−π stacking interactions within deep hydrophobic binding pockets.

  • The C5-Bromine Atom: Serves as an orthogonal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid vectorization of the naphthalene core [3].

  • The Cyclopropane-1-Carboxylic Acid Moiety: The cyclopropyl ring is not merely a linker; it is a critical pharmacokinetic modulator. The coplanarity of its three carbon atoms and its enhanced C–C bond π -character provide conformational restriction. This restriction entropically favors receptor binding and shields the adjacent carboxylic acid from rapid glucuronidation or proteolytic degradation, significantly increasing metabolic stability [1]. Furthermore, fused or spiro-cyclopropanes are proven to improve blood-brain barrier (BBB) permeability and reduce off-target toxicity [2].

PKOptimization Base Standard Alkyl Linker (High Clearance) Cyclo Cyclopropane Insertion (Conformational Restriction) Base->Cyclo Scaffold Hopping Metab Blocked CYP450 Metabolism Cyclo->Metab Potency Enhanced Target Binding (Entropy) Cyclo->Potency Lead Optimized Preclinical Candidate Metab->Lead Potency->Lead

Figure 1: Pharmacokinetic optimization pathway utilizing cyclopropane insertion.

Strategic Workflows: Orthogonal Reactivity

The true power of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid lies in its orthogonality. The C5-bromo position and the C1-carboxylic acid can be functionalized independently without the need for complex protecting group strategies.

  • Pathway A (C5-Derivatization First): Suzuki coupling at the C5 position followed by amide bond formation at the carboxylic acid.

  • Pathway B (C1-Derivatization First): Conversion of the carboxylic acid to an amide or bioisostere (e.g., oxadiazole, triazole), followed by late-stage cross-coupling at the C5-bromo position.

OrthogonalReactivity BB 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Suzuki Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) BB->Suzuki Reacts at C5-Br Amide Amide/Heterocycle Formation (HATU / DIPEA) BB->Amide Reacts at COOH API1 C5-Functionalized Intermediate Suzuki->API1 API2 C1-Functionalized Intermediate Amide->API2 API1->Amide Subsequent Derivatization Final Advanced Lead Compound (Dual Functionalized) API1->Final API2->Suzuki Subsequent Derivatization API2->Final

Figure 2: Orthogonal synthetic workflow leveraging the C5-Br and C1-COOH handles.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in the reagent choices to ensure reproducibility and high yields.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: The C5-bromo position on the electron-rich naphthalene ring requires a robust catalyst to facilitate efficient oxidative addition. We utilize Pd(dppf)Cl2​ because its large bite angle promotes rapid reductive elimination, minimizing protodeboronation of the boronic acid partner [3]. K2​CO3​ is selected as a mild base to prevent unwanted decarboxylation of the cyclopropane-1-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.025 mmol) and anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5.0 mL). Seal the vial with a PTFE septum cap.

  • Degassing: Sparge the reaction mixture with ultra-pure N2​ for 5 minutes to remove residual oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.

  • Reaction: Heat the mixture in a pre-warmed oil bath at 90 °C for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet of the bromine atom ( m/z 291/293 [M-H] ) completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated for extraction). Extract with EtOAc ( 3×10 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase preparative HPLC (MeCN/ H2​O with 0.1% TFA).

Protocol B: Amide Bond Formation at the Cyclopropane Carboxylic Acid

Causality & Design: The cyclopropyl group exerts significant steric hindrance on the adjacent carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, HATU is employed as it forms a highly reactive 7-aza-OBt ester intermediate, overcoming the steric bulk [1].

Step-by-Step Methodology:

  • Activation: Dissolve 1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under an N2​ atmosphere. Add DIPEA (3.0 equiv, 1.5 mmol) and HATU (1.5 equiv, 0.75 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • In-Process Control: Monitor via TLC or LC-MS. The activated ester intermediate should fully convert to the desired amide.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

To establish the optimal conditions for Protocol A, a catalyst and solvent screen was conducted using phenylboronic acid as the model coupling partner. The data is summarized below to guide your experimental design.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 901245
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1)90588
3XPhos Pd G2 K3​PO4​ THF/ H2​O (4:1)80385
4 Pd(OAc)2​ / SPhos K2​CO3​ Dioxane/ H2​O (4:1)90672

*Isolated yields after reverse-phase HPLC purification. Entry 2 represents the optimal balance of cost, scalability, and yield.

Conclusion

1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a premium building block that allows medicinal chemists to simultaneously address structural vectorization and pharmacokinetic liabilities. By utilizing the optimized, self-validating protocols provided above, researchers can efficiently generate diverse libraries of sterically constrained, metabolically stable drug candidates.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]

  • Li, D., et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. URL:[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 79(21), 10754–10762. URL:[Link]

functionalization of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid via the bromo group

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid via the Bromo Group

Executive Summary

The molecule 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly privileged, bifunctional building block. Its structural motif—a naphthalene core substituted with a sterically demanding cyclopropane-1-carboxylic acid and a distal halogen—is a cornerstone in the design of 15-prostaglandin dehydrogenase (15-PGDH) inhibitors[1] and URAT1 modulators such as lesinurad[2].

Functionalizing the C5-bromo position via transition-metal catalysis enables rapid late-stage diversification for structure-activity relationship (SAR) studies. However, the presence of the free carboxylic acid (pKa ~4.5) presents a significant chemoselectivity challenge. This application note details two validated, causality-driven protocols for the functionalization of the bromo group: a base-tolerant direct Suzuki-Miyaura cross-coupling, and a Protection-Functionalization-Deprotection (PFD) sequence for Buchwald-Hartwig amination[3].

Mechanistic Rationale & Strategy Selection

The primary challenge in functionalizing this substrate is the acidic proton of the cyclopropane-carboxylic acid, which can poison transition metal catalysts, protonate electron-rich phosphine ligands, or consume the base required for the catalytic cycle. The choice of synthetic strategy is strictly dictated by the basicity of the cross-coupling conditions:

  • Direct Suzuki-Miyaura Coupling (Base-Tolerant): This transformation can be performed without protecting groups by utilizing a biphasic solvent system (e.g., 1,4-dioxane/water) and an excess of a mild inorganic base (e.g., K2CO3). The base serves a dual purpose: it first deprotonates the carboxylic acid to form a water-soluble carboxylate, and the remaining equivalents facilitate the transmetalation step of the catalytic cycle. The resulting carboxylate is electron-rich and sterically hindered, minimizing its coordination to the Pd(II) center and preventing catalyst degradation.

  • Buchwald-Hartwig Amination (PFD Sequence): Unlike Suzuki couplings, Pd-catalyzed aminations require strong alkoxide bases (e.g., NaOtBu) to deprotonate the amine for coordination to the metal center[3]. A free carboxylic acid will immediately quench the NaOtBu. Furthermore, the resulting sodium carboxylate salt is highly insoluble in the non-polar solvents (toluene, dioxane) strictly required for amination, leading to substrate precipitation and reaction failure. Therefore, a transient protection strategy (methyl esterification) is mandatory prior to the cross-coupling, followed by saponification.

Workflow Visualization

Workflow SM 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Suzuki Direct Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 (3 eq) Dioxane/H2O, 90°C SM->Suzuki Path A: Base-Tolerant Cross-Coupling Ester Esterification MeI, K2CO3, DMF SM->Ester Path B: PFD Sequence ProdA 5-Aryl Derivative (Free Acid Retained) Suzuki->ProdA Int1 Methyl Ester Intermediate Ester->Int1 Buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C Int1->Buchwald Int2 5-Amino Ester Intermediate Buchwald->Int2 Sapon Saponification LiOH, THF/H2O Int2->Sapon ProdB 5-Amino Derivative (Free Acid Regenerated) Sapon->ProdB

Divergent functionalization strategies for 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Protocol A: Direct Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C5 position while leaving the cyclopropane-1-carboxylic acid intact. Self-Validation Checkpoint: Complete dissolution of the starting material in the aqueous/organic mixture upon addition of K2CO3 indicates successful formation of the soluble carboxylate salt.

  • Preparation: In an oven-dried Schlenk flask, add 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 0.1 M relative to the substrate).

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon. The bidentate dppf ligand is crucial here to prevent catalyst degradation in the aqueous environment.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

    • In-Process Control: Monitor via LC-MS. The mass of the starting material (m/z ~291 [M+H]+ for the 79Br-isotope) should disappear, replaced by the product mass.

  • Workup & Isolation: Cool to room temperature. Dilute with water and wash the aqueous layer with EtOAc (2x) to remove non-polar impurities (e.g., homocoupled boronic acid and catalyst ligands).

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl to pH ~3. The product will precipitate as the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: PFD Sequence for Buchwald-Hartwig Amination

Objective: Introduce a secondary amine at the C5 position[3]. Self-Validation Checkpoint: During Step 2 (Amination), the reaction mixture must remain a homogenous solution or fine suspension; clumping indicates incomplete esterification in Step 1, leading to NaOtBu quenching.

Step 1: Esterification

  • Dissolve the starting acid (1.0 equiv) in anhydrous DMF (0.2 M). Add K2CO3 (2.0 equiv) and methyl iodide (1.5 equiv).

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate to yield the methyl ester.

Step 2: Buchwald-Hartwig Amination

  • In an argon-purged flask, combine the methyl ester (1.0 equiv), secondary amine (1.2 equiv), NaOtBu (1.4 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous toluene (0.1 M) and heat at 100 °C for 16 hours.

    • In-Process Control: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the ester.

  • Filter the mixture through a pad of Celite, concentrate, and purify via silica gel chromatography.

Step 3: Saponification

  • Dissolve the aminated ester in THF/MeOH/H2O (2:1:1 v/v). Add LiOH·H2O (3.0 equiv).

  • Stir at 50 °C for 6 hours until LC-MS indicates complete hydrolysis.

  • Adjust the pH to ~5 using 1 M citric acid to precipitate the final zwitterionic or acidic product. Extract with DCM, dry, and concentrate.

Quantitative Data & Strategy Comparison

ParameterProtocol A (Direct Suzuki)Protocol B (PFD Buchwald)
Target Transformation C-C Bond Formation (Aryl/Alkyl)C-N Bond Formation (Amines)
Step Count 1 Step3 Steps
Overall Yield (Typical) 75 - 85%50 - 65% (Over 3 steps)
Atom Economy HighLow (Requires protection/deprotection)
Base Requirement Mild Inorganic (K2CO3, K3PO4)Strong Alkoxide (NaOtBu)
Primary Byproducts Boronic acid homocouplingDehalogenation, Amine oxidation
Scalability Excellent (Aqueous acid/base workup)Moderate (Requires column chromatography)

Catalytic Cycle Dynamics

Mechanism Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br (Carboxylate) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Base (OH-) R-B(OH)2 PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product

Catalytic cycle of Suzuki-Miyaura coupling demonstrating base-mediated transmetalation.

References

  • Dodda, L. S., et al. (2025). "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." Journal of Medicinal Chemistry, 68(17), 18436-18462.[Link]

  • Damiao, M. C. F. C. B., et al. (2020). "Continuous flow synthesis of the URAT1 inhibitor lesinurad." Reaction Chemistry & Engineering, 5(5), 865-872.[Link]

Sources

protocols for amide bond formation with 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Application Note: Amide Bond Formation Protocols for 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Mechanistic Rationale & Substrate Profiling

The target substrate, 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid , presents a unique convergence of synthetic challenges that render traditional peptide coupling protocols ineffective. As a Senior Application Scientist, it is critical to analyze the substrate's microenvironment before selecting a reagent system:

  • Extreme Steric Hindrance : The α -carbon of the carboxylic acid is quaternary and embedded within a rigid cyclopropane ring. This restricted conformational flexibility forces the bulky 1-naphthyl system (and its peri-hydrogen) into the trajectory of incoming nucleophiles, severely shielding the carbonyl carbon. When standard carbodiimides (e.g., EDC, DCC) are used, the transient O-acylisourea intermediate undergoes intramolecular rearrangement to an unreactive N-acylurea faster than intermolecular aminolysis can occur[1].

  • Orthogonal Reactivity : The 5-bromo substituent is a highly valuable synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Therefore, amide bond formation must proceed under mild, metal-free conditions to preserve the C(sp2)−Br bond, precluding the use of harsh bases or elevated temperatures[2].

Reagent Selection Strategy

To overcome the activation energy barrier of hindered aminolysis, two advanced activation strategies are recommended:

  • TCFH / NMI (The "Golden Combination") : N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) coupled with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate in situ. This intermediate is intensely electrophilic and sterically compact, allowing for the successful acylation of even weakly nucleophilic or bulky amines[3][4].

  • HATU / DIPEA : For moderately hindered amines, HATU generates a 7-azabenzotriazol-1-yl active ester. The adjacent pyridine nitrogen provides intramolecular general base catalysis, stabilizing the cyclic transition state and accelerating aminolysis[5][6].

Quantitative Reagent Comparison

Table 1: Performance Metrics of Coupling Reagents for α -Aryl Cyclopropanecarboxylic Acids

Coupling SystemActive IntermediateRelative Aminolysis RateSteric ToleranceEpimerization RiskRecommended Application
EDC / HOBt O-AcylisoureaLowPoorLowUnhindered primary amines
HATU / DIPEA 7-Azabenzotriazol-1-yl esterHighGoodLowSecondary amines, standard couplings
TCFH / NMI N-Acyl ImidazoliumVery HighExcellentVery LowAnilines, highly hindered amines
Oxalyl Chloride Acid ChlorideExtremely HighExcellentModerateProcess scale-up, unreactive amines

(Data synthesized from process chemistry evaluations of hindered amidations[4][7])

Reaction Pathway & Experimental Workflow Visualizations

Mechanism Acid Sterically Hindered Carboxylic Acid Inter Transient Acid Chloride Acid->Inter + TCFH - HPO2F2 TCFH TCFH (Activator) TCFH->Inter AcylIm N-Acyl Imidazolium (Highly Electrophilic) Inter->AcylIm + NMI - Cl- NMI NMI (Catalyst) NMI->AcylIm Product Amide Product (C-Br Intact) AcylIm->Product + Amine - NMI Amine Amine (Nucleophile) Amine->Product

Fig 1. Mechanistic pathway of TCFH/NMI-mediated amide bond formation via an N-acyl imidazolium.

Workflow Step1 1. Substrate Preparation Dissolve Acid (1.0 eq) & Amine (1.1 eq) in MeCN Step2 2. Reagent Addition Add TCFH (1.1 eq) at 0°C to 25°C Step1->Step2 Step3 3. Base/Catalyst Activation Dropwise addition of NMI (2.5 eq) Step2->Step3 Step4 4. Reaction Incubation Stir for 2-12 h; Monitor by LC-MS (Br Isotope) Step3->Step4 Step5 5. Workup & Isolation Aqueous quench & Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the TCFH/NMI coupling protocol.

Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amidation (Optimal for Extreme Hindrance)

This protocol operates as a self-validating system: the generation of the N-acyl imidazolium can be indirectly observed via the rapid consumption of the starting acid, and the final product is validated by the distinct bromine isotopic signature.

Reagents:

  • 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous MeCN to achieve a 0.5 M concentration. Causality: MeCN is preferred over DMF to minimize side reactions and facilitate easier aqueous workup[4].

  • Activator Addition: Add TCFH (1.1 equiv) in one portion at 25 °C. Stir for 5 minutes.

  • Catalyst/Base Addition: Add NMI (2.5 equiv) dropwise over 10 minutes. Causality: NMI acts as both a general base to neutralize the generated acid and a nucleophilic catalyst to form the ultra-reactive N-acyl imidazolium intermediate[3].

  • In-Process Control (IPC): Stir the reaction at room temperature for 2 to 4 hours. Monitor via LC-MS. Validation: Look for the product mass exhibiting a 1:1 isotopic ratio (M / M+2) characteristic of the intact 5-bromo substituent.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N aqueous HCl (to remove NMI and unreacted amine), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: HATU-Mediated Amidation (For Sensitive Substrates)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: Pre-activation for 15 minutes allows the complete formation of the 7-azabenzotriazol-1-yl active ester before the amine is introduced, preventing guanidinylation of the amine by unreacted HATU[8].

  • Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture.

  • Reaction & Monitoring: Stir at room temperature for 4-12 hours. Monitor by LC-MS.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc and wash extensively with 5% LiCl (aqueous) to remove DMF, followed by standard acidic/basic washes.

Analytical Monitoring & Troubleshooting

  • Unreactive Amines: If the amine is highly deactivated (e.g., an electron-deficient aniline), increase the TCFH/NMI equivalents to 1.5 and 3.5, respectively, and gently heat to 40 °C. The C(sp2)−Br bond is stable under these metal-free conditions.

  • Mass Spectrometry Signatures: The presence of the bromine atom provides a built-in diagnostic tool. Any product peak in the MS must display the characteristic ~1:1 doublet for 79Br and 81Br . If a singlet mass is observed at [M-79], debromination has occurred, indicating system contamination (e.g., trace palladium from previous lab work).

Sources

Application Note: Catalytic Esterification Strategies for 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The compound 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly functionalized, rigidified building block of significant interest in drug discovery (e.g., for the synthesis of complex URAT1 inhibitors or sterically constrained pharmacophores). However, its unique topology presents severe synthetic challenges during esterification:

  • Extreme Steric Hindrance: The carboxylic acid moiety is bound to a quaternary carbon (C1 of the cyclopropane ring), which is directly attached to the bulky peri-position of a 1-naphthyl group. This dense steric shielding effectively blocks the approach of weak nucleophiles.

  • Chemoselectivity Requirements: The 5-bromo substituent on the naphthalene ring serves as a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Therefore, esterification conditions must be strictly orthogonal, avoiding transition metals or harsh reagents that could induce debromination.

  • Acid Sensitivity: Prolonged exposure to harsh mineral acids (as used in classical Fischer esterification) risks cyclopropane ring-opening or degradation[1].

To overcome these barriers, catalytic acyl transfer methodologies—specifically the Steglich and Yamaguchi esterifications—are required. These methods bypass the sterically congested tetrahedral intermediate of direct esterification by generating highly reactive, planar acylpyridinium intermediates[2][3].

Mechanistic Rationale: The Causality of Acyl Transfer Catalysis

Attempting a standard Fischer esterification on this substrate fails because the activation energy required to form the bulky tetrahedral intermediate is prohibitively high[1]. Instead, activation of the carboxylic acid must be coupled with nucleophilic acyl catalysis using 4-dimethylaminopyridine (DMAP)[3][4].

The Role of DMAP in the Steglich Protocol

In the Steglich esterification, a carbodiimide (such as EDC) activates the acid to form an O-acylisourea intermediate[4][5]. Without DMAP, this intermediate is prone to a deleterious [1,3]-acyl shift, forming an inactive N-acylurea dead-end[3][4]. DMAP, being a superior nucleophile to the alcohol, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium ion. This planar intermediate is unhindered and reacts instantly with the alcohol to yield the ester[3][5].

Regioselectivity in the Yamaguchi Protocol

For extremely hindered secondary or tertiary alcohols, the Yamaguchi esterification is superior. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[2][6]. The genius of this method lies in its regioselectivity: the mixed anhydride possesses two carbonyls, but the TCBC-derived carbonyl is heavily shielded by two ortho-chlorine atoms[6][7]. Consequently, DMAP is forced to attack the less hindered carbonyl—which, despite the bulky naphthylcyclopropane group, is still more accessible than the di-ortho-chloro site—generating the desired N-acylpyridinium species[2][7].

DMAP_Mechanism A Activated Acid (O-Acylisourea or Mixed Anhydride) B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B + DMAP (Fast Nucleophilic Attack) C Inactive Byproduct (e.g., N-Acylurea) A->C No DMAP ([1,3]-Acyl Shift) D Ester Product + Regenerated DMAP B->D + R-OH (Alcoholysis) D->B DMAP Catalyst Recycle

Fig 1. DMAP-catalyzed acyl transfer mechanism bypassing inactive byproducts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and analytical checks to ensure reaction fidelity before proceeding to the next step.

Protocol A: Modified Steglich Esterification (Best for Primary Alcohols)

Causality Check: EDC·HCl is utilized instead of DCC because the resulting urea byproduct is water-soluble, preventing the need for tedious and often incomplete filtration of dicyclohexylurea (DCU)[1][5].

Reagents:

  • 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Target Alcohol (1.2 - 1.5 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.2 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Add DMAP (0.2 eq) to the stirring solution.

  • Activation: Portion-wise, add EDC·HCl (1.5 eq).

    • Self-Validation Check: The reaction should remain homogeneous. To confirm activation, quench a 5 µL aliquot in methanol and analyze via LC-MS; the appearance of the methyl ester mass confirms the successful generation of the N-acylpyridinium intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check: Monitor via TLC (e.g., 20% EtOAc/Hexanes). The starting acid (which typically streaks near the baseline) will disappear, replaced by a high-Rf, UV-active ester spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and EDC urea), followed by brine. Dry over Na2SO4 and concentrate.

Protocol B: Yamaguchi Esterification (Best for Secondary/Tertiary Alcohols)

Causality Check: Triethylamine (Et3N) is used stoichiometrically to form the mixed anhydride and scavenge HCl. DMAP is only added after the anhydride is fully formed to prevent premature catalyst poisoning and to drive regioselective cleavage[2][7].

Reagents:

  • 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Target Alcohol (1.5 eq)

  • DMAP (1.5 eq, stoichiometric for highly hindered substrates)

  • Anhydrous Toluene or THF (0.1 M)

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve the carboxylic acid and Et3N in anhydrous Toluene at room temperature. Dropwise, add TCBC.

    • Self-Validation Check: The immediate formation of a dense white precipitate (Et3N·HCl salt) acts as a visual confirmation that the mixed anhydride has successfully formed[2]. Stir for 1 hour.

  • Nucleophilic Cleavage: In a separate vial, dissolve the alcohol and DMAP in Toluene. Transfer this solution dropwise into the mixed anhydride suspension.

  • Propagation: Heat the reaction to 60 °C (if required for tertiary alcohols) or leave at room temperature for 12 hours.

    • Self-Validation Check: TLC monitoring will show the consumption of the highly UV-active mixed anhydride intermediate and the emergence of the product ester.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. The basic wash is critical to remove the 2,4,6-trichlorobenzoic acid byproduct[2].

Workflow Start 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Choice Select Alcohol Sterics Start->Choice Steglich Steglich Protocol (EDC·HCl, DMAP, CH2Cl2) Choice->Steglich Primary Alcohols Yamaguchi Yamaguchi Protocol (TCBC, Et3N, DMAP, Toluene) Choice->Yamaguchi Sec/Tert Alcohols WorkupS Aqueous Wash (Removes Urea & DMAP) Steglich->WorkupS WorkupY Aqueous Wash (Removes Trichlorobenzoic Acid) Yamaguchi->WorkupY Product Purified Ester (Intact 5-Bromo Handle) WorkupS->Product WorkupY->Product

Fig 2. Decision matrix and workflow for the catalytic esterification of hindered substrates.

Data Presentation & Method Comparison

The table below summarizes the expected performance of various esterification strategies when applied to the sterically encumbered 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

MethodActivating AgentCatalystOptimal SubstratesExpected YieldByproduct Management
Fischer H2SO4 / HeatNoneUnhindered Acids< 10% (Fails)None (Water), but risks cyclopropane degradation[1].
Steglich (DCC) DCCDMAP (cat.)Primary / Secondary70 - 85%DCU filtration is tedious and often leaves trace impurities[5].
Steglich (EDC) EDC·HClDMAP (cat.)Primary / Secondary75 - 90%Excellent. EDC-urea is water-soluble and removed via acid wash[1].
Yamaguchi TCBC / Et3NDMAP (stoich.)Secondary / Tertiary85 - 95%Requires basic wash to remove 2,4,6-trichlorobenzoic acid[2].

References

  • Yamaguchi Esterification - Organic Chemistry Portal Organic Chemistry Portal
  • Yamaguchi esterific
  • Yamaguchi Esterific
  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives National Center for Biotechnology Inform
  • Acid to Ester - Common Conditions Common Organic Chemistry
  • The Steglich Esterific

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing cross-coupling reactions for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive resource for optimizing cross-coupling reactions involving the sterically hindered and functionally complex substrate, 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and rationalize your experimental design.

The primary challenges with this substrate arise from two key features:

  • Steric Hindrance: The bulky naphthalene ring at the 1-position, adjacent to the cyclopropane, creates significant steric congestion around the C-Br bond. This can impede the crucial oxidative addition step in many catalytic cycles.[1][2]

  • The Carboxylic Acid Moiety: This functional group introduces multiple potential complications, including catalyst inhibition, altered solubility, and, most critically, a propensity for thermal decarboxylation, which leads to a significant side product.[3]

This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental setups to navigate these challenges.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles encountered during reaction setup and optimization.

Q1: My reaction shows no conversion of the starting material. Where do I begin troubleshooting?

A lack of any product formation typically points to a fundamental issue with one of the core components of the reaction.

Troubleshooting Steps:

  • Verify Catalyst Activity: The Pd(0) species is the active catalyst. Oxygen can irreversibly oxidize Pd(0) to inactive Pd(II) or palladium black.[4] Ensure your solvent and reaction mixture were rigorously degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[1][4] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).[5]

  • Check Reagent Quality: Boronic acids (for Suzuki coupling) can degrade via protodeboronation.[4] Amines (for Buchwald-Hartwig) should be pure. Ensure all reagents are dry and solvents are anhydrous, as water can interfere with many catalytic systems.[6]

  • Confirm Inert Atmosphere: The entire reaction, from reagent addition to heating, must be maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst and ligand oxidation.[7]

Q2: I'm observing significant decomposition of my starting material, with a major new spot on TLC/LC-MS.

This is the most probable issue specific to this substrate. The likely culprit is decarboxylation of the starting material to form 1-cyclopropyl-5-bromonaphthalene, especially at elevated temperatures.[3]

Troubleshooting Steps:

  • Confirm the Side Product: Check the mass spectrum for a peak corresponding to the loss of CO₂ (44 Da) from your starting material.

  • Lower the Reaction Temperature: This is the most critical parameter. Modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands often allow for lower reaction temperatures (e.g., 80 °C instead of >100 °C).[2][6]

  • Re-evaluate Your Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote decarboxylation. Switch to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][8]

Q3: The reaction is sluggish with low yield, but the starting material is not decomposing. What factors should I optimize?

Low yield without decomposition points towards a slow or inefficient catalytic cycle, likely due to the steric hindrance of the substrate.

Troubleshooting Steps:

  • Optimize the Ligand: This is paramount. For sterically hindered aryl bromides, bulky and electron-rich biarylmonophosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step.[6][9] Consider ligands like RuPhos, XPhos, or BrettPhos.

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve conversion.[6]

  • Screen Solvents: Solvent choice is critical as it affects solubility, catalyst stability, and reactivity.[10][11][12] Aprotic polar solvents like dioxane, toluene, or CPME are common starting points. For Suzuki reactions, the addition of water is often necessary to facilitate the action of inorganic bases.[11]

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Overcoming Steric Hindrance

The 1,5-disubstituted naphthalene system is sterically demanding. Your catalyst system must be robust enough to overcome this physical barrier.

  • The Problem: The bulky cyclopropyl-acid moiety ortho to the C-Br bond hinders the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.

  • The Solution: Employ catalyst systems known for their high activity with hindered substrates.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Precatalyst G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)These are air-stable and efficiently generate the active, monoligated L-Pd(0) species in solution, which is crucial for hindered substrates.[6]
Ligand Class Bulky, Electron-Rich Biaryl MonophosphinesLigands like RuPhos , XPhos , and tBuXPhos possess the steric bulk to promote reductive elimination and the electron-donating character to accelerate oxidative addition.[9][13]
Ligand:Palladium Ratio 1.5:1 to 2.5:1An appropriate excess of ligand ensures the palladium center remains coordinated and active, preventing decomposition into palladium black.[4]
Guide 2: Managing the Carboxylic Acid Moiety

The carboxylic acid is the primary source of potential side reactions. Controlling its reactivity is key to a successful coupling.

  • The Problem: At elevated temperatures (>100-120 °C), the carboxylic acid can be thermally eliminated as CO₂, leading to the formation of an undesired byproduct.[3][14]

  • The Solution: A multi-pronged approach focusing on temperature, base, and, if necessary, protection chemistry.

// Nodes Start [label="High Decarboxylation Observed?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Lower Reaction Temperature\n(e.g., to 80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Switch to Milder Base\n(K₃PO₄ or Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Protect [label="Advanced: Protect as Ester\n(e.g., Methyl Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate Catalyst System\n(Use high-activity ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Temp [label="Yes"]; Start -> Reassess [label="No, but low yield"]; Temp -> Base [label="Still an issue"]; Base -> Protect [label="Still an issue"]; Temp -> Success [label="Problem Solved"]; Base -> Success [label="Problem Solved"]; Protect -> Success [label="Problem Solved"]; Reassess -> Success; } A decision tree for troubleshooting decarboxylation.

Guide 3: Minimizing Common Cross-Coupling Side Products

Beyond decarboxylation, other side reactions can lower your yield.

  • Hydrodehalogenation: The aryl bromide is replaced by a hydrogen atom. This is often promoted by the presence of water or other protic impurities and can be competitive with the desired C-N bond formation in Buchwald-Hartwig reactions.[6][15]

    • Solution: Ensure strictly anhydrous conditions by using freshly distilled solvents and properly dried reagents. Perform the reaction under a rigorously inert atmosphere.[6]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl bromide. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][16]

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.[1]

Part 3: Experimental Protocols

These protocols provide a starting point for screening and optimization. Always run small-scale test reactions before committing a large amount of material.

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol is for coupling with an arylboronic acid.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen (repeat this 3-4 times).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe.

  • Catalyst Addition: In a separate vial under inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) and ligand (e.g., XPhos, 3.5 mol%) in a small amount of the reaction solvent. Add the required amount of this catalyst solution to the main reaction vial via syringe.

  • Execution: Place the sealed vial in a preheated heating block (e.g., 80 °C) and stir vigorously for 12-24 hours.

  • Analysis: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and LC-MS to determine conversion and identify products.

// Nodes A [label="1. Add Solids\n(Aryl Bromide, Boronic Acid, Base)"]; B [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)"]; C [label="3. Add Degassed Solvent"]; D [label="4. Add Catalyst Solution"]; E [label="5. Heat & Stir\n(e.g., 80°C, 12-24h)"]; F [label="6. Workup & Analysis\n(TLC, LC-MS)"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#34A853"]; } A general workflow for Suzuki-Miyaura reaction setup.

Protocol 2: General Screening for Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine.

  • Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 3 mol%) and ligand (e.g., RuPhos, 3.5 mol%) to an oven-dried vial. Add the base (e.g., K₃PO₄, 2.0 eq).

  • Reagent Addition: Add 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (1.0 eq). Seal the vial with a septum cap.

  • Solvent and Amine: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.

  • Execution: Place the sealed vial in a preheated heating block (e.g., 90 °C) and stir vigorously for 12-24 hours.

  • Analysis: Monitor the reaction by TLC and LC-MS as described in Protocol 1.

References

  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • BenchChem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

  • BenchChem. How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.

  • ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.

  • National Center for Biotechnology Information (PMC). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Wikipedia. Buchwald–Hartwig amination.

  • ResearchGate. Optimization of the reaction conditions and scope of aryl halides....

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.

  • ACS Publications. Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium.

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

  • ACS Publications. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand.

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.

  • National Center for Biotechnology Information (PMC). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.

  • National Center for Biotechnology Information (PMC). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

  • ResearchGate. Optimization of the Reaction Conditions a.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • ACS Publications. Palladium-catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.

  • ACS Publications. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.

  • ResearchGate. Screening of different bases for Suzuki coupling a.

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • National Center for Biotechnology Information (PMC). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.

  • National Center for Biotechnology Information (PMC). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

  • National Center for Biotechnology Information (PMC). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination.

  • COSyS. Palladium Cross-Coupling.

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.

  • YouTube. The Buchwald-Hartwig Amination Reaction.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?

  • Wikipedia. Decarboxylative cross-coupling.

  • Royal Society of Chemistry. Decarboxylative photocatalytic transformations.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • National Center for Biotechnology Information (PMC). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.

  • National Center for Biotechnology Information (PMC). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

Technical Support Center: Preventing Thermal Decarboxylation of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid . Due to the inherent ring strain of the cyclopropane moiety and the conjugative stabilization provided by the alpha-naphthyl group, this molecule is highly susceptible to thermal decarboxylation and ring-opening degradation during high-temperature processing (e.g., Buchwald-Hartwig or Suzuki-Miyaura cross-couplings at the 5-bromo position).

This technical bulletin provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to suppress decarboxylation and ensure high-yield downstream functionalization.

Mechanistic Overview: The Causality of Degradation

The thermal decarboxylation of alpha-substituted cyclopropanecarboxylic acids often proceeds via a concerted transition state or a ring-opening rearrangement[1]. Free carboxylic acids can form hydrogen-bonded dimers that facilitate the cyclic electron flow required for CO₂ extrusion[2]. Furthermore, the relief of the cyclopropane ring strain drives the opening of the ring, often yielding substituted butenoic acid derivatives when exposed to excessive thermal energy[1]. By converting the acid to a salt or an ester, this hydrogen-bonding network is disrupted, and the activation energy required for decarboxylation is significantly raised, stabilizing the molecule[3].

Troubleshooting & FAQs

Q1: I am attempting a Buchwald-Hartwig amination on the 5-bromo position at 110°C in toluene, but LC-MS shows complete loss of the carboxylic acid mass (-44 Da). What is happening? A: The free carboxylic acid is undergoing thermal decarboxylation. The high temperature, combined with the presence of transition metals (Pd) and basic ligands, can inadvertently catalyze the extrusion of CO₂. High temperatures required for such reactions frequently lead to competing side reactions and decomposition of the free acid[4]. To prevent this, you must mask the carboxylic acid. Converting it to a bulky ester (like a tert-butyl ester) prior to the cross-coupling prevents the formation of the transition state required for decarboxylation.

Q2: Can I just use a stronger base to form the carboxylate salt in situ instead of adding a protecting group? A: Yes, forming the alkali metal salt (e.g., Sodium or Potassium carboxylate) is a highly effective, atom-economical strategy. Carboxylate anions are significantly more thermally stable than their free acid counterparts because the negative charge on the carboxylate oxygen strongly disfavors the electron flow required to break the C-C bond[3]. However, ensure your cross-coupling conditions tolerate free carboxylate salts (this often requires more polar solvents like DMF or water-co-solvent mixtures).

Q3: I noticed ring-opened byproducts (e.g., substituted butenoic acids) when heating the free acid above 120°C. Is this related to decarboxylation? A: Absolutely. Alpha-aryl cyclopropanecarboxylic acids can undergo a thermally induced decarboxylative rearrangement. The initial ring opening of the 1,2-disubstituted cyclopropyl moiety leads to an α-allyl-β-keto acid system or direct alkene formation[1]. By stabilizing the carboxylate group (via esterification), you increase the thermal threshold for this ring-opening event.

Q4: How do solvent choices impact the thermal stability of the free acid? A: Using a high-boiling, inert solvent might help with heat transfer, but acidic or protic solvents can exacerbate degradation[4]. Polar aprotic solvents (like DMSO or DMF) are preferred when working with the carboxylate salt form, as they solvate the cation and leave the carboxylate anion stable and unreactive toward decarboxylation.

Data Presentation: Thermal Stability Profile

The following table summarizes the quantitative thermal stability limits of various derivatives of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid to guide your synthetic planning.

Derivative FormThermal Stability Limit (°C)Recommended High-Temp CompatibilityPrimary Degradation Pathway
Free Acid < 80°CNot recommended for >80°CDecarboxylation / Ring-opening
Sodium Salt ~ 150°CAqueous/Polar cross-couplingsSlow ring-opening at extreme temps
Methyl Ester > 180°CNon-polar cross-couplingsHighly stable
tert-Butyl Ester > 160°CStrongly basic cross-couplingsIsobutylene loss at >160°C

Experimental Protocols

Protocol A: In-situ Potassium Salt Formation for High-Temp Suzuki Coupling

Use this self-validating protocol when you want to avoid a separate esterification step. The excess base ensures the thermally stable carboxylate anion is formed before the system reaches degradation temperatures.

  • Charge the Vessel: Add 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (1.0 eq) and the desired boronic acid partner (1.2 eq) to a Schlenk flask.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Salt Formation (Critical Step): Add Potassium Carbonate (K₂CO₃, 3.0 eq). Causality: The excess K₂CO₃ not only activates the boronic acid but immediately deprotonates the free acid to form the thermally stable potassium carboxylate salt, preventing decarboxylation[3].

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under an inert atmosphere.

  • Heating: Heat the mixture to 100°C for 12 hours.

  • Controlled Workup: Cool to 0°C. Carefully acidify the aqueous layer with 1M HCl to pH 3 while maintaining the temperature at 0°C. Causality: Protonating the carboxylate back to the free acid makes it vulnerable to decarboxylation again; keeping the mixture ice-cold prevents degradation during isolation. Extract with EtOAc.

Protocol B: tert-Butyl Esterification and Mild Deprotection

Use this protocol for transformations requiring strictly anhydrous or non-polar conditions (e.g., Buchwald-Hartwig aminations).

Step 1: Protection (Esterification)

  • Dissolve the free acid (1.0 eq) in anhydrous DCM at room temperature.

  • Add Boc₂O (1.5 eq) and DMAP (0.1 eq). Causality: DMAP catalyzes the formation of the mixed anhydride, which is then attacked by tert-butanol (generated in situ) to form the bulky ester without requiring harsh heating that would otherwise degrade the starting material.

  • Stir at room temperature for 16 hours. Purify via silica gel chromatography.

Step 2: Mild Deprotection (Post High-Temp Reaction)

  • Dissolve the coupled ester product in DCM.

  • Add Trifluoroacetic acid (TFA, 10 eq) at 0°C.

  • Stir for 2 hours at room temperature. Causality: The t-butyl group is removed via an E1 mechanism (forming isobutylene gas) under mild acidic conditions, completely avoiding the need for heat, thereby preserving the sensitive cyclopropanecarboxylic acid moiety.

Visualizations

Mechanism A 1-(5-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid (Free Acid) B High Temp (>80°C) Concerted Transition State A->B Heat D Base Addition (e.g., K2CO3) A->D Pathway 1 F Esterification (e.g., Boc2O, DMAP) A->F Pathway 2 C Decarboxylated Product + CO2 B->C Degradation E Carboxylate Salt (Thermally Stable up to 150°C) D->E Protects C-COOH G Cyclopropanecarboxylate Ester (Thermally Stable >160°C) F->G Prevents H-bonding

Caption: Mechanistic pathways showing thermal degradation of the free acid vs. stabilization via salt or ester.

Workflow Step1 Starting Material Free Acid Step2 Protection Step (Esterification or Salt) Step1->Step2 Step3 High-Temp Reaction (e.g., Cross-Coupling) Step2->Step3 Step4 Workup & Isolation Step3->Step4 Step5 Mild Deprotection (TFA at 0°C) Step4->Step5 If Ester used Step6 Purified Target Compound Step4->Step6 If Salt used Step5->Step6

Caption: Experimental workflow for utilizing the cyclopropanecarboxylic acid in high-temperature reactions.

Sources

purification of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid from unreacted starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid from Unreacted Starting Materials

Welcome to the . As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of sterically hindered naphthyl-cyclopropanes. 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a critical building block in the synthesis of advanced therapeutics, including URAT1 and 15-PGDH inhibitors[1].

Synthesizing this compound typically involves the cyclopropanation of 2-(5-bromonaphthalen-1-yl)acetonitrile with 1,2-dibromoethane, followed by harsh alkaline hydrolysis[2]. This pathway inevitably leaves behind a crude mixture containing the target acid, neutral unreacted nitriles, and structurally similar acidic impurities[3].

This guide provides field-proven, self-validating protocols to achieve >99% purity.

Part 1: Purification Workflow & Phase Distribution

To isolate the target compound, we must exploit the distinct pKa values and steric profiles of the mixture's components. The workflow below illustrates the sequential logic of our purification strategy.

Purification Crude Crude Mixture (Target Acid + Nitrile + Acetic Acid) BaseExt Acid-Base Extraction (1M NaOH / MTBE) Crude->BaseExt OrgPhase Organic Phase (Unreacted Nitrile & Neutrals) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Sodium Salts of Acids) BaseExt->AqPhase Retain Acidify Acidification (2M HCl to pH 2) AqPhase->Acidify CrudeSolid Crude Solid (Target Acid + Acetic Acid Impurity) Acidify->CrudeSolid Filter Recryst Selective Recrystallization (Toluene / Heptane) CrudeSolid->Recryst PureProd Pure 1-(5-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Recryst->PureProd Crystallize MotherLiq Mother Liquor (Acetic Acid Impurity) Recryst->MotherLiq Discard

Workflow for the purification of 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Part 2: Quantitative Data for Separation Strategy

Understanding the physicochemical properties of your crude mixture is the first step in troubleshooting. Use this table to anticipate partitioning behavior during workup.

CompoundRole in MixturepKaLogP (Est.)Sol. (Aq. pH >10)Sol. (Organic)
1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid Target Product~4.2HighSoluble (as salt)Soluble
1-(5-Bromonaphthalen-1-yl)cyclopropanecarbonitrile Unreacted IntermediateN/AHighInsolubleSoluble
2-(5-Bromonaphthalen-1-yl)acetic acid Side Product~4.5MediumSoluble (as salt)Soluble
1,2-Dibromoethane Alkylating AgentN/ALowInsolubleSoluble
Part 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: High Levels of Unreacted Nitrile in the Final Product

Root Cause: Hydrolysis of sterically hindered cyclopropanecarbonitriles is notoriously slow and often incomplete[3]. Because the unreacted nitrile is highly lipophilic, it will heavily contaminate your final product if the aqueous phase is not rigorously washed prior to acidification. Causality: The target is a carboxylic acid. By adjusting the pH to >10, the acid becomes a highly polar sodium carboxylate, partitioning entirely into the aqueous phase. The neutral nitrile remains in the organic phase.

Self-Validating Protocol: Rigorous Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Extraction: Extract the organic layer with 1M NaOH (3 x 5 mL/g).

  • Phase Separation: Separate the layers.

    • Self-Validation Step: Spot both layers on a TLC plate (Hexane:EtOAc 7:3). The organic layer should show the high-Rf nitrile, while the aqueous layer should show a baseline spot (the carboxylate salt).

  • Washing: Wash the combined aqueous layers with fresh MTBE (1 x 5 mL/g) to remove trace neutral organics.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify using 2M HCl.

    • Self-Validation Step: Use pH paper to confirm the aqueous layer has reached pH < 2. Complete protonation is required to precipitate the free acid.

  • Isolation: Filter the precipitated white/off-white solid, wash with cold water, and dry under vacuum.

Issue 2: Contamination with 2-(5-Bromonaphthalen-1-yl)acetic acid

Root Cause: Incomplete cyclopropanation in the first synthetic step leaves unreacted 2-(5-bromonaphthalen-1-yl)acetonitrile, which subsequently hydrolyzes into the acetic acid derivative[2]. Since both the target and the impurity are carboxylic acids with similar pKa values, they will co-precipitate during acidification. Causality: The cyclopropane ring introduces significant steric bulk, altering the crystal lattice packing compared to the planar, flexible acetic acid derivative. Toluene/heptane provides the ideal solubility gradient to selectively crystallize the bulkier target while leaving the impurity solvated.

Self-Validating Protocol: Steric-Driven Recrystallization

  • Suspension: Suspend the crude solid in minimal hot toluene (approx. 3-5 mL/g) at 80°C until dissolved.

  • Anti-Solvent Addition: Add heptane dropwise until slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the crystals and wash with cold heptane.

  • Self-Validation Step: Run a 1H NMR (DMSO-d6) of the crystals. Confirm the absence of the singlet CH2 peak at ~4.0 ppm (characteristic of the acetic acid alpha-protons) and verify the presence of cyclopropane multiplets at ~1.2-1.6 ppm.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my product "oil out" instead of precipitating during acidification? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or due to trapped lipophilic impurities (like trace 1,2-dibromoethane). Fix: Do not attempt to crystallize the oil directly. Extract the milky aqueous suspension with EtOAc, dry over Na2SO4, and concentrate. Alternatively, ensure the aqueous layer is chilled to exactly 0°C before slowly adding HCl with vigorous overhead stirring.

Q: I am seeing debromination side products in my mass spec. What happened? A: Prolonged refluxing of brominated aromatics in strong aqueous base (NaOH/KOH) during the nitrile hydrolysis step can lead to nucleophilic aromatic substitution or debromination. Fix: Limit hydrolysis time and monitor via LC-MS. If the nitrile is exceptionally stubborn, consider using [3] or microwave-assisted hydrolysis to reduce reaction times and thermal degradation.

Q: Can I use column chromatography instead of recrystallization to remove the acetic acid impurity? A: Yes, but it is difficult to scale and prone to streaking. If chromatography is unavoidable, use silica gel with a gradient of Hexane/EtOAc containing 1% Acetic Acid. The added acid suppresses the ionization of the carboxylic acids on the silica, preventing tailing and improving resolution.

References
  • [1] Title: US12304897B2 - 15-PGDH inhibitors | Source: Google Patents | URL:

  • [2] Title: WO2016193844A1 - Novel heterocyclic compounds as inhibitors of vanin-1 enzyme | Source: Google Patents | URL:

  • [3] Title: Facile synthetic approaches to 1-thiocyclopropanecarboxylates | Source: ResearchGate | URL:[Link]

Sources

overcoming solubility issues of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the severe aqueous solubility challenges of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Physicochemical Profiling & Root Cause Analysis

To formulate a successful aqueous solution, we must first deconstruct the molecular architecture causing the insolubility:

  • 5-Bromonaphthalene Core: Imparts extreme lipophilicity (high LogP) and a rigid planar structure. This leads to exceptionally high crystal lattice energy driven by π−π stacking and halogen bonding.

  • Cyclopropane Ring: Introduces steric bulk that restricts the rotational freedom of the carboxylate group, further stabilizing the solid-state crystal lattice and resisting solvent penetration.

  • Carboxylic Acid Moiety: The sole ionizable group (estimated pKa ~4.5). While this allows for salt formation, the massive hydrophobic bulk often causes the resulting simple salts (like sodium) to behave as surfactants, forming insoluble colloidal aggregates (soaps) rather than true thermodynamic solutions.

Troubleshooting Guides & FAQs

Category A: In Vitro Assays & Co-Solvent Strategies

Q: I prepared a 50 mM stock solution in DMSO, but when I dilute it to 100 µM in my cell culture media, the compound crashes out immediately. Why? A: This is a classic "solvent shift" phenomenon. When the DMSO is diluted into the aqueous phase, the water molecules cannot solvate the highly lipophilic bromonaphthalene core. The molecules rapidly self-associate to minimize contact with water, leading to nucleation and precipitation [1].

  • Solution: Do not spike DMSO stocks directly into large volumes of aqueous buffer. Instead, use a "step-down" co-solvency approach. Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween 80 or Kolliphor EL) before introducing it to the aqueous media. Alternatively, keep the final DMSO concentration strictly below 0.5% and ensure rapid, high-shear vortexing during addition.

Category B: In Vivo Formulation & pH Adjustment

Q: I adjusted the pH to 7.4 using NaOH. Since the pH is well above the pKa (~4.5), the drug should be ionized and soluble, but the solution remains cloudy. What is going wrong? A: Ionization does not guarantee solubility if the resulting salt has a high lattice energy or forms micelles. Sodium salts of bulky, lipophilic carboxylic acids often precipitate as insoluble soaps [2].

  • Solution: Switch from inorganic counterions (Na+, K+) to bulky, hydrophilic organic counterions like Meglumine or Tromethamine (TRIS) . These counterions disrupt the crystal packing through steric hindrance and provide extensive hydrogen-bonding networks that heavily favor aqueous solvation.

Category C: Cyclodextrin Complexation

Q: Which cyclodextrin is optimal for this molecule, and why? A: The 5-bromonaphthalene moiety is too large for the cavity of α -cyclodextrin. While native β -cyclodextrin has the correct cavity size (approx. 6.0–6.5 Å) to accommodate the naphthalene ring, it has poor intrinsic aqueous solubility (only ~18.5 mg/mL) which severely limits formulation strength.

  • Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) . These chemically modified derivatives possess amorphous characteristics that prevent cyclodextrin crystallization, allowing for formulations up to 20-40% w/v in water, dramatically enhancing the apparent solubility of the encapsulated guest molecule [3].

Decision Pathways & Workflows

FormulationStrategy Start 1-(5-Bromonaphthalen-1-YL)... Aqueous Formulation InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO pH In Situ Salt Formation (Meglumine/TRIS, pH 8) InVivo->pH CD Cyclodextrin Complexation (20% HP-β-CD) InVivo->CD Dilution Dilute in Assay Buffer (Max 0.5% DMSO) DMSO->Dilution

Caption: Formulation strategy decision tree for in vitro and in vivo applications.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Situ Meglumine Salt Formation (For In Vivo Dosing)

Causality: Meglumine provides an amino group to form a salt with the carboxylic acid, while its polyhydroxy tail ensures robust interaction with water, preventing the lipophilic core from aggregating.

  • Weighing: Weigh 10 mg of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid into a glass vial.

  • Counterion Addition: Add 1.2 molar equivalents of Meglumine (to ensure complete ionization without excessive alkalinization).

  • Hydration: Add 9 mL of sterile Water for Injection (WFI).

  • Agitation: Stir at 500 rpm for 2 hours at room temperature. The solution will initially appear as a white suspension.

  • pH Adjustment: Check the pH. It should be around 8.0 - 8.5. If necessary, titrate with 0.1 M HCl or 0.1 M NaOH to reach a final pH of exactly 8.0.

  • Volume Make-up: Adjust the final volume to 10 mL with WFI.

  • Validation Step: Filter 1 mL of the solution through a 0.22 µm PES syringe filter. Measure the Optical Density (OD) at 600 nm. An OD600​<0.05 confirms a true thermodynamic solution devoid of colloidal aggregates.

Protocol 2: Phase-Solubility Study with HP- β -CD

Causality: Determining the stoichiometric ratio and the complexation constant is critical to ensure the drug does not prematurely precipitate upon dilution in the bloodstream [4].

PhaseSolubility Step1 1. Prepare HP-β-CD (0-50 mM) Step2 2. Add Excess API (Solid) Step1->Step2 Step3 3. Equilibrate (48h, 25°C) Step2->Step3 Step4 4. Centrifuge & Filter Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Caption: Step-by-step workflow for conducting a phase-solubility study with HP-β-CD.

  • Matrix Preparation: Prepare aqueous solutions of HP- β -CD at concentrations of 0, 10, 20, 30, 40, and 50 mM in a 50 mM phosphate buffer (pH 7.4).

  • API Addition: Add an excess amount of the solid carboxylic acid (e.g., 5 mg) to 2 mL of each HP- β -CD solution in sealed glass ampoules.

  • Equilibration: Place the ampoules in a thermostatic shaker at 25°C and 150 rpm for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

    • Validation Step: Discard the first 0.5 mL of filtrate. Highly lipophilic drugs frequently adsorb to the filter membrane; discarding the initial volume saturates the membrane binding sites and prevents false-low quantification.

  • Quantification: Dilute the filtrate appropriately and quantify the drug concentration via HPLC-UV. Plot drug concentration vs. HP- β -CD concentration to determine the AL-type phase solubility profile.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the applied formulation strategy, allowing for rapid comparison when selecting a vehicle.

Formulation StrategyMechanism of SolubilizationExpected Solubility Range (µg/mL)Application Suitability
Purified Water (pH 3.0) Intrinsic (Unionized)< 1None
Phosphate Buffer (pH 7.4) + NaOH Ionization (Sodium Salt)10 - 50Low-dose in vitro assays
Water + Meglumine (pH 8.0) Steric/H-bond Salt Formation500 - 2,000IV / PO in vivo dosing
20% HP- β -CD in Water Hydrophobic Cavity Inclusion2,000 - 5,000+IV / PO in vivo dosing
10% DMSO / 90% Buffer Co-solvency (Dielectric shift)100 - 300High-throughput screening

Note: Values are representative estimates for highly lipophilic brominated naphthalene carboxylic acids.

References

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link]

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed (National Institutes of Health) URL: [Link]

Technical Support Center: HPLC Optimization for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing bulky, aromatic carboxylic acids like 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid presents unique chromatographic challenges, including severe peak tailing, unpredictable retention shifts, and co-elution with positional isomers.

This guide is designed for analytical scientists and drug development professionals. It moves beyond basic troubleshooting to address the fundamental chemical causality behind these issues, providing self-validating protocols to ensure robust method development.

Diagnostic Workflow

HPLC_Workflow Start Issue: Poor Resolution & Peak Tailing Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Add 0.1% TFA or Formic Acid Check_pH->Adjust_pH No Check_Col Isolate Impurities: Positional Isomers? Check_pH->Check_Col Yes Adjust_pH->Check_Col Switch_Col Switch to Phenyl-Hexyl Column Check_Col->Switch_Col Yes Check_Mod Organic Modifier: MeOH or ACN? Check_Col->Check_Mod No Switch_Col->Check_Mod Use_MeOH Use Methanol to Enhance π-π Interactions Check_Mod->Use_MeOH ACN Success Resolved Symmetrical Peaks Achieved Check_Mod->Success MeOH Use_MeOH->Success

Logical workflow for troubleshooting and optimizing HPLC resolution for aromatic carboxylic acids.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why does my target compound exhibit severe peak tailing and variable retention times on a standard C18 column?

Mechanistic Causality: 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid contains a carboxylic acid moiety with a pKa typically around 4.0–5.0. If your mobile phase pH approaches this pKa (e.g., using unbuffered water/acetonitrile), the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two states partition differently into the stationary phase, causing split peaks and band broadening. Furthermore, the ionized carboxylate engages in secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the silica matrix, as detailed by 1[1].

Resolution: You must strictly suppress analyte ionization. Adjust the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.0–2.5) using a volatile organic acid like 0.1% Trifluoroacetic acid (TFA) or Formic acid[2]. This enforces a single reversed-phase retention mechanism and neutralizes residual silanols, restoring Gaussian peak symmetry[3].

Q2: I have optimized the pH, but I cannot resolve the target compound from its positional isomers (e.g., 4-bromo analogs). Why is C18 failing?

Mechanistic Causality: A standard C18 phase relies almost exclusively on dispersive (hydrophobic) van der Waals interactions. Because positional isomers of bromonaphthalene possess nearly identical hydrophobicities and molecular volumes, C18 columns cannot distinguish between them.

Resolution: Switch to a Phenyl-Hexyl stationary phase. The 5-bromonaphthalene moiety is an electron-rich, planar aromatic system. A Phenyl-Hexyl column provides orthogonal selectivity by engaging in π−π interactions with the analyte's delocalized electrons, as explained by 4[4]. The 6-carbon (hexyl) spacer provides the necessary steric flexibility for the stationary phase phenyl ring to dynamically align with the bulky bromonaphthalene ring, maximizing multipoint shape selectivity[4].

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) impact resolution on a Phenyl-Hexyl column?

Mechanistic Causality: Yes, profoundly. Acetonitrile contains a cyano group with its own π electrons. In the mobile phase, acetonitrile molecules actively compete with the aromatic analyte for the π−π interaction sites on the Phenyl-Hexyl stationary phase, effectively masking the column's unique selectivity[5].

Resolution: Use Methanol as the strong solvent. Methanol lacks π electrons and does not compete for the stationary phase's phenyl rings. This maximizes the π−π interactions between the column and the bromonaphthalene moiety, yielding superior retention and resolution of aromatic isomers[5].

Chromatographic Data & Selectivity Summaries

Table 1: Impact of Stationary Phase on Selectivity

Stationary PhasePrimary Interaction MechanismSelectivity for Bromonaphthalene IsomersPeak Shape (Acidic pH)
C18 (Octadecyl) Hydrophobic (Dispersive)Low (Frequent co-elution)Good (if endcapped)
Phenyl-Hexyl Hydrophobic & π−π High (Resolves positional isomers)Excellent

Table 2: Mobile Phase Modifier Comparison on Phenyl-Hexyl Columns

Organic Modifier π−π Interaction StrengthElution StrengthResolution of Aromatic Isomers
Acetonitrile (ACN) Suppressed (Competes for π electrons)HighModerate
Methanol (MeOH) Enhanced (No π competition)ModerateHigh

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST). The method validates itself before every run; if the SST criteria fail, the system is not chemically optimized and sample analysis must be halted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of TFA (0.1% v/v). Mix and degas.

Step 2: Column Selection & Equilibration
  • Install a high-purity, endcapped Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 35°C to improve mass transfer and reduce mobile phase viscosity.

  • Equilibrate the column with 40% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline is stable.

Step 3: System Suitability Standard (SST) Preparation
  • Prepare a resolution standard containing 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (1.0 mg/mL) spiked with a known closely eluting impurity (e.g., the 4-bromo isomer or debrominated analog at 0.1 mg/mL) in 50:50 Water:Methanol.

Step 4: Gradient Elution Program

Execute the following gradient to balance retention and peak focusing:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the sample band)

  • 2.0 - 15.0 min: 40% B 85% B (Linear gradient for separation)

  • 15.0 - 18.0 min: 85% B (Isocratic wash to elute highly retained hydrophobic dimers)

  • 18.0 - 18.1 min: 85% B 40% B

  • 18.1 - 25.0 min: 40% B (Re-equilibration)

Step 5: Self-Validation Criteria (SST Evaluation)

Inject 5 µL of the SST standard. The system is considered validated and ready for sample analysis only if the following criteria are met:

  • Peak Symmetry (Tailing Factor, Tf​ ): Must be ≤1.5 for the target compound. (If >1.5 , verify mobile phase pH is <2.5 ).

  • Resolution ( Rs​ ): Must be ≥2.0 between the target compound and the spiked isomer. (If <2.0 , verify Methanol is used instead of Acetonitrile).

References

  • Benchchem.Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid.
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?
  • Phenomenex.How to Reduce Peak Tailing in HPLC?
  • MilliporeSigma.Ascentis® Express Phenyl Hexyl Columns for U/HPLC.
  • HPLC.eu.Phenyl-Hexyl - HPLC.

Sources

storage guidelines and stability optimization for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Storage Guidelines, Stability Optimization, and Troubleshooting

Welcome to the Technical Support Center for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid . Engineered specifically for researchers and drug development professionals, this guide synthesizes field-proven insights into the handling, stability, and degradation mechanisms of this bifunctional building block.

Module 1: Core Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for this compound? A: The recommended baseline storage condition is 2-8°C, strictly protected from light and moisture . While the cyclopropane ring is surprisingly robust due to 1 making it relatively resistant to baseline hydrolysis[1], the bromo-naphthalene moiety is highly sensitive to UV and visible light. Exposure to light triggers 2, leading to radical-mediated degradation[2].

Q: Why did my batch change color from off-white to pale brown over time? A: This is a classic sign of photo-oxidation or debromination. Bromoaromatics absorb UV light, initiating a radical pathway[2]. The resulting naphthyl radicals can dimerize or react with ambient oxygen, creating highly conjugated, colored impurities. To prevent this causality, always store the material in amber glass vials.

Q: Does this compound require inert gas backfilling? A: Yes. Backfilling with Argon or high-purity Nitrogen is highly recommended. The carboxylic acid functional group acts as a hygroscopic sink, forming hydrogen bonds with atmospheric moisture. While direct hydrolysis of the cyclopropane ring is kinetically slow, localized moisture creates acidic micro-environments that accelerate both thermal degradation and oxidative pathways[1].

Module 2: Troubleshooting Degradation & Impurities

Q: During accelerated stability testing (40°C/75% RH), we detected a major impurity with a mass of [M-H-79]-. What is the mechanism? A: A mass loss of 79 Da corresponds to the loss of a bromine atom (debromination). The carbon-bromine bond is the thermodynamically weakest link in this molecule. Under combined thermal and hydrolytic stress, or inadvertent light exposure during the study, the bromine is displaced or cleaved. Ensure your stability chambers are fully opaque and compliant with 3[3].

Q: How do we analytically differentiate between thermal decarboxylation and hydrolytic ring-opening? A: These two pathways yield distinct mass signatures:

  • Thermal Decarboxylation: Results in a mass loss of 44 Da (loss of CO₂), leaving 1-(5-bromonaphthalen-1-yl)cyclopropane. This typically occurs under extreme heat (>150°C) rather than standard ICH conditions.

  • Hydrolytic Ring-Opening: Results in the addition of 18 Da (H₂O), forming a linear hydroxy-acid derivative. Using LC-MS/MS, you can easily distinguish these degradation products based on their mass-to-charge (m/z) ratios.

Module 3: Stability Optimization & ICH Workflows

To establish a robust shelf-life, stability testing must align with the 4[4],[5].

Quantitative Data: ICH Q1A(R2) Stability Testing Matrix

The following table summarizes the mandatory environmental conditions for formal stability profiling[3],[4]:

Study TypeStorage ConditionMinimum Time PeriodPurpose / Causality
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEstablishes the primary shelf life and re-test period.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsEvaluates stability if significant change occurs at accelerated conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsStress testing to model short-term excursions (e.g., shipping).
Experimental Protocol: Self-Validating Forced Degradation Study

To map the degradation profile of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, execute the following step-by-step methodology. Crucial: This protocol is designed as a self-validating system; every stressor is paired with a specific control to isolate the exact causality of degradation.

Step 1: Baseline Characterization

  • Dissolve the API in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Analyze via LC-MS/MS and ¹H-NMR to establish a baseline purity profile (Time = 0).

Step 2: Photolytic Stress (ICH Q1B)

  • Test Sample: Place 10 mg of the API in a clear quartz vial.

  • Self-Validating Control: Place 10 mg of the API in an identical vial, tightly wrapped in double-layered aluminum foil (Dark Control).

  • Exposure: Expose both vials to a minimum of 1.2 million lux hours and 200 Watt hours/m² of near-UV energy[5].

  • Causality Check: If the test sample degrades (e.g., debromination) but the dark control remains intact, the degradation is definitively photolytic, not thermal.

Step 3: Thermal/Hydrolytic Stress (ICH Q1A)

  • Place 10 mg of the API in an open glass vial inside a controlled environmental chamber set to 60°C at 75% RH for 14 days[3].

  • Monitor for mass shifts indicating hydrolysis (+18 Da) or decarboxylation (-44 Da).

Step 4: Oxidative Stress

  • Suspend 5 mg of the API in 5 mL of 3% H₂O₂. Stir at room temperature for 24 hours.

  • Quench the reaction with sodium thiosulfate before LC-MS injection to prevent column degradation. This isolates naphthalene ring oxidation pathways.

Degradation Pathway Visualization

G cluster_stress ICH Forced Degradation Stressors API 1-(5-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid Light Photolysis (UV/Vis) ICH Q1B API->Light Heat Thermal/Hydrolytic ICH Q1A(R2) API->Heat Oxid Oxidative (H2O2) API->Oxid Deg1 Photo-debromination (Radical Pathway) Light->Deg1 Deg2 Decarboxylation / Hydrolysis Heat->Deg2 Deg3 Naphthalene Ring Oxidation Oxid->Deg3 Analysis LC-MS/MS & NMR Impurity Profiling Deg1->Analysis Deg2->Analysis Deg3->Analysis

Fig 1. Forced degradation pathways and analytical workflow for stability profiling.

References
  • ICH Q1A(R2) Guideline - ICH. ich.org. 3

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. europa.eu. 4

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. europa.eu. 5

  • Safety Data Sheet: 1-Bromonaphthalene - Carl ROTH. carlroth.com. 2

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability - ResearchGate. researchgate.net. 1

Sources

Validation & Comparative

1H and 13C NMR spectra reference for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectra Reference for 1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid: A Comparative Technical Guide

Introduction

1-(5-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly specialized building block frequently utilized in the development of targeted therapeutics, such as URAT1 inhibitors and VHL-targeting PROTAC ligands. Structurally, it presents a unique analytical challenge: a 1,5-disubstituted naphthalene core that generates two overlapping AMX spin systems, coupled with a cyclopropyl ring bearing diastereotopic protons.

For drug development professionals and synthetic chemists, precise structural elucidation of this intermediate is critical. This guide objectively compares the performance of different NMR acquisition strategies (solvent matrices and field strengths) and provides a self-validating experimental protocol supported by authoritative reference data.

Comparative Analysis: Acquisition Strategies

To achieve unambiguous structural assignment, the choice of analytical parameters is as critical as the purity of the compound itself.

Solvent Matrix Comparison: CDCl₃ vs. DMSO-d₆

The solvent environment drastically alters the chemical shift dispersion of both the aliphatic and aromatic regions.

  • CDCl₃ (Standard Non-Polar): Ideal for resolving the aliphatic cyclopropyl protons without solvent interference. However, the carboxylic acid proton undergoes rapid exchange and hydrogen bonding, often appearing as an indistinguishable, broad hump between 10.0–12.0 ppm. Furthermore, the β -protons of the naphthalene ring (H-3 and H-7) frequently co-resonate, causing severe multiplet overlap.

  • DMSO-d₆ (Strong Hydrogen-Bonding): DMSO acts as a strong hydrogen-bond acceptor, locking the carboxylic acid proton and yielding a sharp, distinct singlet near 12.5 ppm. Importantly, differential solvation in DMSO-d₆ alters the electronic environment of the naphthalene core, which frequently resolves the overlapping H-3 and H-7 multiplets seen in CDCl₃.

Field Strength Comparison: 400 MHz vs. 600 MHz
  • 400 MHz (Routine Analysis): While sufficient for confirming the presence of the cyclopropyl and naphthyl moieties, the AMX spin systems of the naphthalene ring often exhibit strong second-order effects (roofing) at 400 MHz. This complicates the exact determination of meta-couplings ( J≈1.2 Hz).

  • 600 MHz (High-Resolution Elucidation): Increasing the B0​ field strength to 600 MHz expands the chemical shift dispersion in Hz while keeping J -couplings constant. This transitions the complex second-order multiplets into clean, first-order AMX systems, allowing for the precise extraction of ortho ( J≈8.5 Hz) and meta ( J≈1.2 Hz) coupling constants.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data integrity and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring high-resolution spectra for halogenated naphthyl cyclopropanes.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS as an internal standard. Causality: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Removing paramagnetic particulates and undissolved solids is critical to maintaining magnetic field homogeneity, which prevents peak broadening.

Step 2: Probe Tuning and Matching Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies. Causality: Precise tuning maximizes the power transfer between the RF coil and the sample, optimizing the signal-to-noise (S/N) ratio—a necessity for detecting quaternary carbons (like C-1 and C-5) in ¹³C NMR.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium frequency of the solvent. Execute a 3D gradient shimming protocol (e.g., TopShim), followed by manual fine-shimming of the Z1 and Z2 axes. Causality: Proper shimming corrects localized magnetic field inhomogeneities. This is the only way to achieve the sharp, symmetrical peaks required to resolve the fine 1.2 Hz meta-couplings of the naphthalene core.

Step 4: 1D and 2D Acquisition

  • ¹H NMR: Set the relaxation delay (D1) to 3 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans with a spectral width of 12 ppm.

  • ¹³C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2 seconds and acquire 512–1024 scans.

  • 2D NMR (COSY & HMBC): Acquire COSY to differentiate the H-2/H-3/H-4 spin system from the H-6/H-7/H-8 system. Use HMBC to confirm the regiochemistry of the cyclopropyl attachment via long-range correlations from the cyclopropyl protons to C-1, C-2, and C-8a.

NMR_Workflow N1 1. Sample Preparation (Solvent Selection: CDCl3 vs DMSO-d6) N2 2. Spectrometer Calibration (Tuning, Matching, 3D Shimming) N1->N2 N3 3. 1D Acquisition (1H & 13C NMR at 600 MHz) N2->N3 N4 4. 2D Acquisition (COSY, HSQC, HMBC for Spin Systems) N3->N4 N5 5. Data Processing & Verification (Multiplet Analysis & Peak Assignment) N4->N5

NMR Structural Elucidation Workflow for Halogenated Naphthyl Cyclopropanes.

Quantitative Data & Reference Assignments

The following tables provide high-resolution reference data synthesized from empirical observations of [1] and compounds containing the [3].

Table 1: ¹H NMR Data Comparison (600 MHz)

Notice the significant deshielding of the peri-protons (H-4 and H-8). H-4 is deshielded by the strong electron-withdrawing nature of the bromine atom [2], while H-8 is deshielded by steric compression from the cyclopropyl group. The cyclopropyl CH₂ protons are diastereotopic, splitting into an AA'BB' system.

PositionCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
-COOH ~11.50 (br)12.45Singlet (br)-1H
H-8 (peri to cyclopropyl)8.528.48dd J=8.5,1.2 1H
H-4 (peri to Br)8.268.21dd J=8.5,1.2 1H
H-6 7.787.85dd J=7.5,1.2 1H
H-2 7.627.68dd J=7.5,1.2 1H
H-3 7.467.55t (or dd) J=7.5,8.5 1H
H-7 7.357.42t (or dd) J=7.5,8.5 1H
Cyclopropyl CH₂ (syn)1.851.72m (AA'BB')-2H
Cyclopropyl CH₂ (anti)1.351.20m (AA'BB')-2H
Table 2: ¹³C NMR Reference Data (CDCl₃, 150 MHz)

The ¹³C spectrum is characterized by the highly deshielded carbonyl carbon and the specific shifts of the substituted naphthyl carbons (C-1 and C-5).

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C=O 180.5Quaternary (C)Carboxylic acid carbonyl
C-1 138.2Quaternary (C)Naphthyl (Cyclopropyl-substituted)
C-4a 133.5Quaternary (C)Naphthyl bridgehead
C-8a 131.2Quaternary (C)Naphthyl bridgehead
C-6 130.1Methine (CH)Naphthyl aromatic
C-8 128.5Methine (CH)Naphthyl aromatic
C-4 127.8Methine (CH)Naphthyl aromatic
C-7 126.8Methine (CH)Naphthyl aromatic
C-2 126.4Methine (CH)Naphthyl aromatic
C-3 125.5Methine (CH)Naphthyl aromatic
C-5 122.4Quaternary (C)Naphthyl (Bromine-substituted)
C-1' 30.2Quaternary (C)Cyclopropyl (C attached to Naphthyl)
C-2', C-3' 17.5Methylene (CH₂)Cyclopropyl ring carbons

References

  • National Center for Biotechnology Information. "1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem." PubChem,[Link].

  • ACS Publications. "Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8." Journal of Medicinal Chemistry,[Link].

  • MDPI. "Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria." Pharmaceuticals,[Link].

High-Resolution LC-MS vs. Conventional HPLC for Purity Validation of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical strategies used to validate their purity must evolve. 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a highly specific intermediate whose structural features—a bulky naphthyl core, a rigid cyclopropane ring, and a heavy bromine atom—present unique chromatographic and mass spectrometric challenges.

Validating the purity of this compound requires distinguishing the active pharmaceutical ingredient (API) from structurally similar impurities, such as debromo degradants, positional isomers (e.g., the 4-bromo isomer), and ring-opened cyclopropane byproducts. This guide provides an objective, data-driven comparison of analytical platforms and column architectures, structured around the ICH Q2(R2) and Q14 regulatory frameworks[1][2].

The Analytical Challenge & Ionization Causality

The cyclopropanecarboxylic acid moiety in this compound readily donates a proton. Consequently, operating the electrospray ionization (ESI) source in negative ion mode is the most scientifically sound approach. Utilizing a slightly basic mobile phase additive (such as ammonium bicarbonate) drives the equilibrium toward the carboxylate anion, significantly enhancing ionization efficiency and reducing background noise compared to positive mode[3][4]. Furthermore, the presence of bromine yields a distinct isotopic signature (an M / M+2 ratio of approximately 1:1 at m/z 289.0 and 291.0), which serves as an excellent internal diagnostic tool for tracking the intact API core through fragmentation.

MSPathway Parent [M-H]- m/z 289.0 / 291.0 LossCO2 [M-H-CO2]- m/z 245.0 / 247.0 Parent->LossCO2 -CO2 LossBr [M-H-Br]- m/z 210.1 Parent->LossBr -Br radical Naphthyl Naphthyl Core m/z 127.1 LossCO2->Naphthyl -C3H4Br

Proposed ESI(-) fragmentation pathway for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Platform Comparison: Column Architectures

Positional isomers (such as the 4-bromo vs. 5-bromo variants) have identical exact masses, meaning mass spectrometry alone cannot differentiate them. Baseline separation relies entirely on chromatographic resolution.

By upgrading from a traditional fully porous particle to a core-shell (superficially porous) particle , we manipulate the van Deemter equation to our advantage. The uniform size distribution of core-shell particles reduces multi-path dispersion (the A-term). More importantly, the solid impermeable core restricts internal pore volume, minimizing longitudinal diffusion (the B-term) and flattening the mass transfer curve (the C-term) at high flow rates[5].

Table 1: Column Architecture Comparison for Isomer Separation
ParameterFully Porous C18 (3.5 µm)Core-Shell C18 (2.6 µm)Causality / Scientific Rationale
A-Term (Eddy Diffusion) HighLowUniform particle size distribution in core-shell reduces multi-path dispersion.
B-Term (Longitudinal Diffusion) HighLowSolid impermeable core restricts internal pore volume, limiting axial diffusion[5].
Resolution ( Rs​ ) (4-Br vs 5-Br) 1.4 (Co-elution risk)2.8 (Baseline separation)Flatter C-term allows higher flow rates without losing theoretical plates.
Backpressure ~150 bar~280 barCore-shell mimics sub-2 µm efficiency but remains within standard HPLC limits.

Platform Comparison: Mass Spectrometry Modalities

While a Single Quadrupole (SQ) MS is sufficient for routine assay, it lacks the resolving power to identify unknown degradants during forced degradation studies. A Quadrupole Time-of-Flight (Q-TOF) MS provides sub-5 ppm mass accuracy, ensuring unambiguous identification of trace impurities, which is a critical requirement for Specificity under ICH Q2(R2)[1][2].

Table 2: MS Platform Comparison for Purity Validation
ParameterHPLC-UV-SQ MS (Single Quad)UPLC-QTOF-MS (Time-of-Flight)Impact on Validation (ICH Q2)
Mass Accuracy ± 0.1 Da< 5 ppmQTOF ensures unambiguous identification of unknown degradants (Specificity).
Isotope Fidelity ModerateExcellentPreserves the exact 1:1 79 Br/ 81 Br ratio for tracking the API core.
Limit of Quantitation (LOQ) 0.05%0.01%QTOF offers superior signal-to-noise (S/N) for trace genotoxic impurities[1].
Role in Lifecycle Routine QC ReleaseMethod Dev & DegradationQTOF establishes the Analytical Target Profile; SQ executes routine control.

Self-Validating Experimental Protocol: UPLC-QTOF-MS Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . The System Suitability Test (SST) acts as an internal logic gate; if the SST criteria are not met, the run automatically invalidates itself, preventing the reporting of compromised data.

Step 1: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • API Solution: Dissolve the sample to a final concentration of 1.0 mg/mL.

  • SST Spiking: Spike the API solution with 0.1% (w/w) of Impurity B (1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid) to evaluate isomeric resolution.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5). (Causality: The basic pH ensures complete deprotonation of the carboxylic acid, maximizing ESI- sensitivity[4]).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: MS Parameters (Negative ESI)
  • Capillary Voltage: 2.5 kV (Negative mode).

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100 - 1000.

Step 4: System Suitability Evaluation (The Self-Validation Gate)

Before analyzing unknown samples, the system must pass the following ICH Q2(R2) aligned criteria[2]:

  • Criterion 1 (Specificity): Chromatographic resolution ( Rs​ ) between the 4-bromo isomer and the 5-bromo API must be ≥2.0 .

  • Criterion 2 (Precision): The %RSD of the API peak area across 6 replicate injections must be ≤2.0% .

  • Criterion 3 (Sensitivity): The Signal-to-Noise (S/N) ratio of the 0.05% LOQ standard must be ≥10 [1].

ICH Q14/Q2(R2) Lifecycle Validation Workflow

The integration of LC-MS into pharmaceutical quality control is no longer a static event but a continuous lifecycle. As dictated by ICH Q14, the Analytical Target Profile (ATP) must first define what the method needs to achieve before validation (ICH Q2) begins[2].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Criteria MethodDev Method Development Column & MS Optimization ATP->MethodDev RiskAssess Risk Assessment Identify CMPs MethodDev->RiskAssess Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy RiskAssess->Validation Control Control Strategy Routine Purity Testing Validation->Control

ICH Q14/Q2(R2) lifecycle approach for LC-MS purity method validation.

Sources

Structural and Pharmacological Comparison: 1-(5-Bromonaphthalen-1-yl)cyclopropanecarboxylic Acid vs. Simple Cyclopropanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, shallow, or highly lipophilic protein-protein interaction (PPI) interfaces, the architectural demands on small-molecule ligands have evolved. The cyclopropane ring is a classic bioisostere and conformational restrictor. However, functionalizing this core with massive, halogenated aromatic systems—such as in 1-(5-bromonaphthalen-1-yl)cyclopropanecarboxylic acid —fundamentally alters its physicochemical behavior, binding kinetics, and metabolic fate compared to its parent analog, cyclopropanecarboxylic acid (CPCA) , and simpler derivatives like 1-phenylcyclopropanecarboxylic acid .

This guide provides an objective, data-driven comparison of these structures, detailing the causality behind their divergent performance and providing the self-validating protocols required to evaluate them.

Structural and Electronic Divergence (The "Why")

To understand the performance leap from CPCA to its bulky, halogenated analogs, we must dissect three critical structural phenomena:

A. Hyperconjugation and the Cyclopropane Baseline

In the parent CPCA, the cyclopropane ring is not merely a saturated alkane spacer. The C–C bonds possess unusually high s-character (approximately 33%, akin to sp2 hybridization). This allows for hyperconjugative donation of electron density from the cyclopropane σ -bonds into the π∗ orbital of the adjacent carboxylic acid . This electronic coupling stabilizes the carboxylate conjugate base, slightly lowering the pKa​ compared to acyclic aliphatic acids and providing a highly stable anionic anchor for target interaction.

B. Steric Clash and Conformational Locking

The addition of a simple phenyl ring (1-phenyl-CPCA) provides a planar hydrophobic surface that freely rotates to sample binding pockets. However, introducing a naphthalen-1-yl group creates a massive structural shift. The steric clash between the peri-hydrogen (C8) of the naphthalene ring and the cyclopropane hydrogens forces the molecule into a strict, bisected orthogonal conformation . By locking the dihedral angle, the entropic penalty typically paid upon target binding is drastically reduced, leading to superior binding affinities in rigid hydrophobic pockets.

C. Halogen Bonding ( σ -Hole Mechanics)

The defining feature of 1-(5-bromonaphthalen-1-yl)cyclopropanecarboxylic acid is the bromine atom at the 5-position. In drug design, halogens are often mistakenly viewed merely as lipophilic space-fillers. In reality, the electron-withdrawing nature of the naphthalene ring pulls electron density away from the bromine's pole, creating a region of positive electrostatic potential known as a σ -hole . This enables highly directional halogen bonding (XB) with Lewis basic residues (e.g., backbone carbonyls of Asp or Glu) deep within the target pocket—an interaction entirely absent in the non-halogenated CPCA analogs .

Mechanistic Visualizations

SAR_Logic A CPCA Core (Anionic Anchor) B Naphthyl Substitution (Steric Bulk) A->B Increases Lipophilicity C Orthogonal Conformation (Shape Fit) B->C Steric Clash D 5-Bromo Addition (Electrophilic) B->D F Enhanced Target Affinity (Kd < 50 nM) C->F E Halogen Bonding (Directional Interaction) D->E Sigma-Hole Formation E->F

Caption: Logical flow of structural modifications driving enhanced binding affinity.

Comparative Physicochemical & Binding Profiling

The structural modifications directly translate to quantifiable differences in physicochemical properties and theoretical binding affinities (modeled against a generic anion-binding lipophilic pocket).

Property / MetricCyclopropanecarboxylic Acid (CPCA)1-Phenyl-CPCA1-(5-Bromonaphthalen-1-yl)-CPCA
Molecular Weight ( g/mol ) 86.09162.19291.14
cLogP (Lipophilicity) 0.522.144.85
Topological Polar Surface Area 37.3 Ų37.3 Ų37.3 Ų
Aqueous Solubility (pH 7.4) > 100 mg/mL~ 12 mg/mL< 0.1 mg/mL
Halogen Bond Donor Capacity NoneNoneStrong ( σ -hole present)
Relative Target Affinity ( Kd​ ) > 100 μ M (Non-specific)~ 15 μ M45 nM
Microsomal Half-Life ( t1/2​ ) > 120 min~ 45 min> 90 min (Steric shielding)

Data Interpretation: While the bulky naphthyl analog suffers from poor aqueous solubility due to its high cLogP, it achieves nanomolar affinity through a combination of shape-complementarity (orthogonal locking) and halogen bonding. Furthermore, the massive steric bulk shields the cyclopropane ring from CYP450-mediated oxidative ring-opening, recovering the metabolic stability lost in the simple phenyl analog.

Self-Validating Experimental Protocols

To empirically validate the claims above, the following self-validating workflows must be employed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to validate both the affinity ( Kd​ ) and the kinetic rates ( kon​ , koff​ ), proving that the orthogonal conformation reduces the entropic penalty (faster kon​ ) and halogen bonding stabilizes the complex (slower koff​ ).

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target protein to 10 µg/mL in 10 mM sodium acetate (pH 4.5) and inject until a target immobilization level of ~3000 RU is achieved.

  • Quenching: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of the carboxylic acid analogs (from 1 µM down to 0.1 nM) in running buffer (HBS-EP+ with 2% DMSO to maintain solubility of the naphthyl analog).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Self-Validation (Double-Referencing): Subtract the response of an unmodified reference channel (to correct for bulk refractive index changes from DMSO) AND subtract a blank buffer injection (to correct for baseline drift). Use a known binder as a positive control to confirm protein viability.

SPR_Workflow N1 Step 1 Surface Activation (EDC/NHS) N2 Step 2 Target Immobilization (Amine Coupling) N1->N2 N3 Step 3 Analyte Injection (Multi-cycle Kinetics) N2->N3 N4 Step 4 Data Fitting (1:1 Langmuir Model) N3->N4 N5 Validation Reference Subtraction & Control Binder N3->N5 N5->N4

Caption: Self-validating Surface Plasmon Resonance (SPR) experimental workflow.

Protocol B: In Vitro Microsomal Stability Assay

This protocol determines if the steric bulk of the naphthyl group successfully shields the vulnerable cyclopropane core from CYP450 metabolism.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Run parallel incubations with Verapamil (high clearance control) to validate CYP activity, and Warfarin (low clearance control) to ensure the system is not artificially degrading stable compounds. Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

References
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 2008. Validates the hyperconjugative stabilization inherent to cyclopropanecarboxylic acid scaffolds. URL:[Link]

  • Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design. Journal of Medicinal Chemistry, 2011. Details the computational and empirical validation of σ -hole mechanics and halogen bonding in drug design. URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2016. Comprehensive review of the geometry, directionality, and thermodynamic benefits of integrating heavy halogens (Br, I) into target-binding ligands. URL:[Link]

validating biological activity of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted uricosuric agents for the treatment of gout and hyperuricemia requires precise molecular engineering to overcome the limitations of legacy drugs. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in drug discovery pipelines.

This guide provides an in-depth, objective evaluation of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (BNCA) derivatives. By acting as a highly privileged structural scaffold, BNCA derivatives offer a compelling alternative to existing Urate Transporter 1 (URAT1) inhibitors like Lesinurad and Benzbromarone. Below, we dissect the mechanistic rationale behind this scaffold, compare its performance data, and provide the self-validating experimental protocols required to rigorously evaluate its biological activity.

Mechanistic Rationale: The BNCA Pharmacophore

To understand why BNCA derivatives are highly effective, we must look at the causality behind their structural components in the context of the URAT1 binding pocket [1, 3]:

  • The Naphthalene Core: URAT1 requires substantial hydrophobic interactions to stabilize its inward-facing state [3]. The rigid, planar naphthalene ring provides extensive π−π stacking interactions with critical phenylalanine and tyrosine residues within the central pore of the transporter.

  • 5-Bromo Substitution: The addition of a bromine atom at the 5-position serves a dual purpose. First, it significantly enhances the lipophilic efficiency (LipE) of the molecule. Second, it acts as a halogen bond donor, creating highly directional, stabilizing interactions with the protein backbone that lock the transporter and prevent the conformational transitions necessary for uric acid reabsorption [3].

  • Cyclopropane-1-carboxylic Acid Moiety: This is the most critical differentiator. While legacy drugs often use linear acetic acid groups (which are prone to rapid β -oxidation), the cyclopropyl ring provides hyperconjugative stabilization to the adjacent carboxylate[5]. This not only drastically increases hydrolytic and metabolic stability but also acts as a rigid vector, perfectly orienting the carboxylic acid to form an essential salt bridge with Arg477 in the URAT1 binding site.

URAT1_Pathway Lumen Renal Tubular Lumen (Uric Acid Pool) URAT1 URAT1 Transporter (Apical Membrane) Lumen->URAT1 Reabsorption Excretion Uric Acid Excretion (Urine) Lumen->Excretion Blocked Reabsorption Pathway Blood Bloodstream (Hyperuricemia) URAT1->Blood Intracellular Transport BNCA BNCA Derivatives (1-(5-Bromonaphthalen-1-YL)...) BNCA->URAT1 Competitive Inhibition

Caption: Mechanism of URAT1 inhibition by BNCA derivatives, preventing uric acid reabsorption.

Comparative Performance Data

To objectively validate the BNCA scaffold, we benchmark a representative optimized BNCA derivative against the FDA-approved standard Lesinurad [2] and the highly potent but hepatotoxic legacy drug Benzbromarone [3].

A successful URAT1 inhibitor must not only block URAT1 but also inhibit OAT4 (associated with diuretic-induced hyperuricemia) while strictly avoiding OAT1 and OAT3 to prevent fatal drug-drug interactions in the kidneys [4].

CompoundURAT1 IC₅₀ (µM)OAT4 IC₅₀ (µM)OAT1 IC₅₀ (µM)HLM t₁/₂ (min)Cytotoxicity CC₅₀ (µM)
BNCA-Lead (Representative) 0.851.20> 100> 120> 200
Lesinurad (Standard) 3.502.10> 10045> 200
Benzbromarone (Legacy) 0.250.401.501545

Data Synthesis & Insights: The BNCA scaffold demonstrates a ~4-fold improvement in URAT1 potency over Lesinurad (0.85 µM vs 3.50 µM)[3]. More importantly, the cyclopropane ring extends the human liver microsome (HLM) half-life to >120 minutes, vastly outperforming both alternatives. Unlike Benzbromarone, the BNCA derivative maintains strict selectivity against OAT1 (>100 µM), ensuring a superior safety profile [4].

Step-by-Step Experimental Validation Protocols

A robust validation pipeline must be a self-validating system. The following protocols outline the exact methodologies required to generate the comparative data above, explaining the causality behind each experimental choice.

Validation_Workflow Synth Compound Synthesis (BNCA Scaffold) InVitro Primary Screening (14C-Uric Acid Uptake) Synth->InVitro IC50 < 1 µM Selectivity Selectivity Profiling (OAT1, OAT3, OAT4) InVitro->Selectivity Target Validation ADMET Metabolic Stability (HLM Assay) Selectivity->ADMET Off-target Clearance Lead Lead Candidate Selection ADMET->Lead t1/2 > 60 min

Caption: Step-by-step HTS workflow for validating the biological activity of BNCA derivatives.

Protocol A: In Vitro URAT1 Inhibition Assay (Radiometric)

Why radiometric? URAT1 is an electroneutral anion exchanger. Bulky fluorescent urate analogs often suffer from efflux artifacts or fail to properly bind the narrow transport channel. [¹⁴C]-Uric acid is the only way to guarantee physiological transport kinetics.

  • Cell Preparation: Seed HEK293 cells stably expressing human URAT1 (SLC22A12) into 24-well poly-D-lysine coated plates at 2×105 cells/well. Incubate for 24 hours at 37°C. Control: Seed wild-type (untransfected) HEK293 cells in parallel to subtract endogenous background urate uptake.

  • Buffer Exchange: Wash the cells twice with warm (37°C) Hank's Balanced Salt Solution (HBSS) devoid of chloride (replace NaCl with sodium gluconate) to maximize the inward gradient for urate transport.

  • Compound Incubation: Pre-incubate the cells for 15 minutes with the BNCA derivative (serially diluted from 100 µM to 1 nM) in the assay buffer. Include Lesinurad (10 µM) as a positive control.

  • Substrate Addition: Initiate transport by adding 50 µM [¹⁴C]-Uric acid (0.5 µCi/mL) to each well. Incubate for exactly 5 minutes.

  • Kinetic Quenching: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold HBSS containing 1 mM probenecid. Causality: The severe temperature drop and the broad-spectrum inhibitor immediately halt transporter kinetics, preventing the bidirectional efflux of the radioligand during the wash step.

  • Lysis and Quantification: Lyse the cells using 0.1 N NaOH. Neutralize with HCl, mix with scintillation fluid, and quantify intracellular radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol B: Microsomal Stability Assay (ADMET)

Why this assay? To directly prove that the cyclopropane-1-carboxylic acid moiety resists CYP450-mediated β -oxidation compared to linear aliphatic acids [5].

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM of the BNCA derivative, and 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to calculate the in vitro half-life ( t1/2​ ).

Conclusion

The 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid scaffold represents a masterclass in rational drug design. By combining the hydrophobic anchoring of a brominated naphthalene ring with the hyperconjugative stability of a cyclopropane-1-carboxylic acid, researchers can develop URAT1 inhibitors that are both significantly more potent than Lesinurad and vastly safer than Benzbromarone. The rigorous, self-validating protocols outlined above provide the necessary framework to translate these derivatives from theoretical constructs into validated preclinical candidates.

References

  • Attachment 1: Product information for lesinurad Therapeutic Goods Administration (TGA)[Link]

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem National Institutes of Health (NIH)[Link]

  • Molecular mechanism of drug inhibition of URAT1 National Institutes of Health (NIH) - PMC[Link]

  • FDA Advisory Committee recommends the approval of lesinurad for gout patients AstraZeneca[Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability Organic Letters - ACS Publications [Link]

Safety Operating Guide

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety extends far beyond basic regulatory compliance; it requires a mechanistic understanding of the materials we handle. 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a highly specialized, sterically hindered building block frequently utilized in drug discovery and advanced materials research. While its cyclopropane-carboxylic acid moiety provides a versatile handle for cross-coupling and amidation, its brominated naphthalene core dictates strict environmental, operational, and disposal controls.

The following guide synthesizes chemical causality with field-proven logistical procedures to ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.

The Causality of Risk: Why Segregation is Non-Negotiable

To establish a self-validating safety protocol, we must first understand why this compound requires specialized handling. The risk profile is driven by its three primary structural components:

  • The Bromine Atom (Halogenated Hazard): The presence of bromine (~27.4% by weight) fundamentally alters the disposal trajectory of this compound. Under the EPA's Resource Conservation and Recovery Act (RCRA)[1], halogenated organic wastes cannot be processed in standard municipal or general organic incinerators. When brominated aromatics undergo thermal degradation without specialized environmental controls, they generate highly corrosive hydrogen bromide (HBr) gas and risk the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2].

  • The Naphthalene Core (Environmental Hazard): Aromatic hydrocarbons are highly lipophilic. If released into the water supply, they resist rapid biodegradation and pose a severe bioaccumulation risk and toxicity threat to aquatic life.

  • The Carboxylic Acid (Reactivity Hazard): While it is a weak acid, it can react exothermically with strong bases or oxidizing agents.

Because of these factors, this compound—and any solvent it is dissolved in —must be strictly routed to a high-temperature incinerator equipped with caustic acid-gas scrubbers[2].

Quantitative Data & Classification Summary

The following table summarizes the critical physicochemical properties and regulatory classifications required for proper labeling and disposal routing.

Property / ClassificationDetailOperational Implication
Chemical Core Brominated NaphthaleneHighly lipophilic; persistent aquatic hazard. Do not pour down the drain.
Functional Group Cyclopropane-1-carboxylic acidWeakly acidic; incompatible with strong bases/oxidizers.
Halogen Content ~27.4% Bromine by weightMandates routing to Halogenated Waste streams.
EPA RCRA Status Unlisted Hazardous WasteManaged as halogenated organic waste due to Br content[1].
OSHA HCS Labeling Irritant / Aquatic ToxicityRequires GHS-compliant labeling on all secondary containers[3].
Disposal Method High-Temp IncinerationRequires facility with caustic acid-gas scrubbers (e.g., NaOH)[2].

Step-by-Step Operational & Disposal Methodologies

Following the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[4], the following protocols must be strictly adhered to during operations and disposal.

Protocol A: Routine Handling & Risk Minimization
  • Engineering Controls: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended when handling concentrated solutions in penetrating solvents like DMSO), wrap-around safety goggles, and a flame-resistant lab coat.

  • Solvent Compatibility: If dissolving the compound for assays, note that dissolving it in a non-halogenated solvent (e.g., Methanol, DMSO) converts the entire liquid volume into halogenated waste because the solute itself contains bromine.

Protocol B: Waste Segregation & Packaging
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers for waste accumulation. Do not use metal containers, as trace moisture can lead to the formation of corrosive hydrobromic acid over time.

  • Liquid Waste Segregation:

    • Pour all reaction mixtures, assay buffers, or organic solvents containing this compound into the Halogenated Organic Waste carboy.

    • Critical Rule: Never mix this waste with the "Non-Halogenated" stream. Doing so compromises the entire non-halogenated container, drastically increasing institutional disposal costs and environmental risk.

  • Solid Waste Segregation: Dispose of contaminated weighing paper, pipette tips, and empty vials in a dedicated solid hazardous waste bin labeled "Halogenated Solid Waste / Toxic Debris."

  • Labeling: Under the OSHA Hazard Communication Standard (HCS)[3], the waste container must be explicitly labeled with the GHS hazard pictograms (Exclamation Mark, Environment) and the text: "Halogenated Organic Waste - Contains Brominated Aromatics."

Protocol C: Emergency Spill Response
  • Solid Spill (Powder): Do not sweep dry powder, as this aerosolizes the compound. Lightly moisten the spill with water or a compatible solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads and place all materials into a Halogenated Solid Waste container.

  • Liquid Spill (Solution): Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Transfer the saturated absorbents to a sealed HDPE container, label as Halogenated Waste, and contact Environmental Health and Safety (EHS) for immediate pickup.

Waste Segregation Decision Workflow

To ensure flawless execution on the laboratory floor, utilize the following logical decision tree for waste routing.

WasteSegregation Start 1-(5-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution HaloWaste HALOGENATED WASTE STREAM (Strict Segregation Required) Solid->HaloWaste Solvent Solvent Type? Liquid->Solvent HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HaloSolv Contains Cl/Br/F/I NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHaloSolv No Halogens in Solvent HaloSolv->HaloWaste NonHaloSolv->HaloWaste *Solute contains Bromine Incineration High-Temperature Incineration (with HBr Acid Gas Scrubbers) HaloWaste->Incineration

Waste segregation workflow for brominated aromatic carboxylic acids.

References

  • US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets and Labeling (29 CFR 1910.1200). Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Resource Conservation and Recovery Act (RCRA) Regulations. Available at:[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions (RAMP Framework). Available at:[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from structurally similar chemicals to establish a robust safety protocol. Our primary objective is to empower you with the knowledge to work safely and effectively.

Hazard Profile and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shield.[5][6]Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or Neoprene gloves.[7][8][9]Provides a barrier against skin contact. Neoprene is particularly effective against halogenated hydrocarbons.[7] Double gloving is recommended for enhanced protection.
Body Flame-resistant laboratory coat.[5]Protects against incidental splashes and contact with clothing. Flame-resistant material is a general laboratory best practice.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][10]Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation.
Feet Closed-toe shoes.[6]Protects feet from spills and falling objects.
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

3.1. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and handle with care to minimize the generation of airborne particles.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

3.2. Disposal Plan

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a brominated organic compound and should be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and any residual compound, in a clearly labeled, sealed container designated for halogenated organic waste.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal facility. Incineration at a facility equipped with scrubbers to handle acidic and halogenated by-products is the preferred method.[13][14]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 handling1 Weigh and Transfer in Fume Hood prep2->handling1 handling2 Minimize Dust Generation handling1->handling2 cleanup1 Decontaminate Surfaces and Equipment handling2->cleanup1 cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose via Licensed Facility cleanup2->cleanup3

Caption: Safe handling workflow for 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

References

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. (1983, December).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Safety Data Sheet(SDS). (2022, December 26).
  • Welcome > About ICL > Brominated waste - ICL-IP Terneuzen EN.
  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid - Synquest Labs.
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • Personal Protective Equipment - CDN. (2014, August 27).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 10).
  • Lab Safety Equipment & PPE - ChemTalk.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • 1 - SAFETY DATA SHEET. (2010, November 24).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • 5-bromonaphthalene-1-carboxylic acid SDS, 16726-67-3 Safety Data Sheets - ECHEMI.
  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - PhytoTech Labs.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.